Amoxycillin (sodium)
Description
Contextualizing Amoxicillin (B794) (Sodium) within Beta-Lactam Antibiotic Research
The beta-lactam antibiotics represent a large and diverse class of antibacterial agents, all sharing the common feature of a beta-lactam ring. aafp.org This class is broadly categorized into penicillins, cephalosporins, carbapenems, and monobactams. Amoxicillin is classified as an aminopenicillin, a subgroup of the penicillin family. glpbio.com This classification highlights its structural and functional relationship to other penicillins like ampicillin (B1664943). aafp.org
Research within the beta-lactam field is extensive, covering areas from the synthesis of new derivatives to understanding mechanisms of bacterial resistance. Amoxicillin (sodium) is frequently employed in these studies. For instance, it is used as a reference compound in the evaluation of novel beta-lactamase inhibitors. glpbio.com Beta-lactamase enzymes are a primary mechanism of resistance, and the ability of new inhibitor compounds to protect amoxicillin from degradation is a key measure of their potential efficacy. glpbio.com
Significance of Amoxicillin (Sodium) as a Model Compound in Scientific Inquiry
The well-characterized nature of amoxicillin (sodium) makes it an ideal model compound for a variety of scientific investigations. Its established physicochemical properties, degradation kinetics, and analytical methods provide a solid baseline for comparative studies.
Physicochemical Properties and Crystal Structure Analysis:
The sodium salt of amoxicillin is a white or almost white crystalline powder that is very hygroscopic. tpcj.orgchemicalbook.com Its solubility in water is high, a property that is advantageous for creating solutions for in vitro experiments. tpcj.orgglpbio.com Detailed studies have been conducted to characterize its solid-state forms. Research has identified and characterized non-solvated forms and various heterosolvates (solvates containing more than one type of solvent molecule), such as methanol-methyl acetate (B1210297) and ethanol-methyl acetate solvates. rsc.orgrsc.org Single-crystal X-ray diffraction has been used to determine the precise three-dimensional arrangement of atoms in these different crystalline forms. rsc.orgrsc.org This level of structural understanding is crucial for formulation development and for ensuring the stability and consistency of the active pharmaceutical ingredient.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C16H18N3NaO5S | toku-e.comnih.gov |
| Molecular Weight | 387.39 g/mol | toku-e.comnih.gov |
| Appearance | White or almost white, very hygroscopic powder | tpcj.orgchemicalbook.com |
| Solubility in Water | Soluble (50 mg/ml) to very soluble | toku-e.comchemicalbook.com |
| Melting Point | Approximately 207.8 °C | tpcj.org |
| pH (of a solution) | 8.0 - 10.0 | tpcj.org |
| Specific Optical Rotation | +240° to +290° | tpcj.org |
Degradation and Stability Studies:
Amoxicillin (sodium) is susceptible to degradation, primarily through hydrolysis of the beta-lactam ring, which inactivates the antibiotic. nih.govoup.com Kinetic studies have been performed to understand the rate of this degradation under various conditions, such as pH and temperature. nih.govoup.com The degradation of amoxicillin has been shown to follow pseudo-first-order kinetics. nih.govoup.com Such studies are fundamental to determining the shelf-life of amoxicillin-containing products and for developing stable formulations. Furthermore, research on the photodegradation of amoxicillin in aqueous solutions has been conducted to assess its environmental fate. mdpi.com Ozonation and UV-aided ozonation have also been investigated as methods for the removal of amoxicillin from wastewater. mdpi.com
Analytical Method Development:
A variety of analytical methods have been developed and validated for the quantification of amoxicillin in different matrices. These include spectrophotometry, potentiometry, and, most prominently, high-performance liquid chromatography (HPLC). alliedacademies.orgajrpsb.com HPLC methods, particularly reverse-phase HPLC (RP-HPLC), are widely used for their sensitivity, specificity, and ability to separate amoxicillin from its degradation products and other compounds. alliedacademies.orgwisdomlib.org These well-established analytical techniques allow for precise and reliable measurements in research, from quality control of the raw material to the analysis of samples from complex biological systems. tpcj.orgresearchgate.net
| Technique | Purpose | Reference |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Quantification in pharmaceutical formulations and biological fluids | alliedacademies.orgajrpsb.com |
| UV-Visible Spectrophotometry | Quantification based on the formation of colored complexes | ajrpsb.comresearchgate.net |
| Potentiometry | Analysis in pure form and pharmaceutical formulations | ajrpsb.com |
| Atomic Absorption Spectrometry | Direct determination based on sodium content | researchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S.Na/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHDFCISJXIVBV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)[O-])C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N3NaO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations of Amoxicillin Sodium
Chemoenzymatic and Enzymatic Synthesis Routes of Amoxicillin (B794) from Precursors
The enzymatic synthesis of amoxicillin represents a major advancement over traditional chemical methods, offering high selectivity and milder reaction conditions. scispace.com This "green chemistry" approach has become central to modern industrial production. mdpi.com
Derivation from 6-Aminopenicillanic Acid (6-APA)
The foundational precursor for semi-synthetic penicillins, including amoxicillin, is 6-aminopenicillanic acid (6-APA). usp-pqm.org The synthesis involves the acylation of the primary amino group at the C-6 position of the 6-APA nucleus with a suitable side-chain donor. In the case of amoxicillin, this side chain is D-(-)-α-amino-p-hydroxyphenylacetyl group, typically derived from D-p-hydroxyphenylglycine methyl ester (D-HPGM). mdpi.comsid.ir The reaction couples the 6-APA core with the activated side-chain derivative to form the final amoxicillin molecule. sid.ir
Role of Penicillin G Acylase (PGA) in Enzymatic Synthesis
Penicillin G Acylase (PGA) is the key biocatalyst in the enzymatic synthesis of amoxicillin. mdpi.com This enzyme, often immobilized to enhance stability and reusability, demonstrates high selectivity and catalytic efficiency under mild conditions of temperature and pH. scispace.commdpi.com PGA from various microbial sources, such as Kluyvera citrophila and Escherichia coli, is widely used. nih.govnih.gov
The enzyme catalyzes the kinetically controlled synthesis where an activated acyl donor (D-HPGM) is used. nih.gov The process is governed by the synthesis/hydrolysis (S/H) ratio, which is a measure of the enzyme's preference for the aminolysis reaction (synthesis) over hydrolysis of the acyl-enzyme intermediate. nih.gov A higher S/H ratio is desirable as it leads to a greater yield of the antibiotic. nih.gov Enzymes like E. coli PGA have been shown to have favorable S/H ratios for amoxicillin synthesis. nih.gov
"One-Pot" Synthesis Approaches and Optimization
To streamline the production process and improve efficiency, "one-pot" synthesis strategies have been developed. These methods aim to produce amoxicillin directly from Penicillin G, bypassing the need to isolate the 6-APA intermediate. nih.gov In a typical one-pot, two-step enzymatic process, immobilized PGA first catalyzes the hydrolysis of Penicillin G to form 6-APA. Subsequently, in the same reactor, D-HPGM is added, and the enzyme then catalyzes the synthesis of amoxicillin. nih.gov
Optimization of these processes is crucial for maximizing yield. Key strategies include:
Complexation: The addition of agents like zinc ions (Zn²⁺) can form a complex with the synthesized amoxicillin, effectively removing it from the reaction equilibrium and shifting the process towards product formation. This method has achieved yields of up to 76.5%. nih.gov
Co-solvents: The use of organic co-solvents, such as ethylene (B1197577) glycol, can enhance the synthesis yield by modifying the reaction environment. In one study, a yield of 55.2% was obtained in a mixed media containing 60% ethylene glycol.
Parameter Control: Fine-tuning reaction parameters like pH and temperature is critical. For instance, a one-pot synthesis might involve an initial alkaline step for Penicillin G hydrolysis followed by an acidic step for amoxicillin synthesis, resulting in yields of around 71.5%. rsc.org
| Strategy | Key Reagents/Conditions | Reported Yield | Reference |
|---|---|---|---|
| Zinc Ion Complexation | Immobilized PGA from K. citrophila, ZnSO₄ | 76.5% | nih.gov |
| Two-Step pH Control | Immobilized PGA, pH shift from alkaline to acidic | 71.5% | rsc.org |
| Organic Co-solvent | Immobilized PGA, 60% Ethylene Glycol | 55.2% |
Chemical Synthesis Pathways and Catalytic Considerations
While enzymatic methods are now prevalent, the traditional chemical synthesis of amoxicillin remains a significant pathway. The most common chemical route is the Dane salt method. intratec.us This multi-step process involves the protection of the amino group of D-(-)-p-hydroxyphenylglycine. google.com
The key steps in the Dane salt route are:
Condensation of D-(-)-p-hydroxyphenylglycine with ethyl acetoacetate (B1235776) to form a Dane salt. intratec.us
The Dane salt then reacts with an activating agent, such as pivaloyl chloride, in the presence of a catalyst to form a mixed anhydride (B1165640). intratec.usgoogle.com
This mixed anhydride complex is subsequently reacted with 6-APA, whose amino group has been protected (e.g., as an amine salt with triethylamine), leading to the formation of amoxicillin after condensation and hydrolysis steps. google.com
This chemical pathway is often criticized for its disadvantages, which include the requirement for very low temperatures (e.g., -30°C), the use of toxic chlorinated solvents like dichloromethane, and the generation of significant amounts of non-recyclable waste. usp-pqm.org
Novel Synthetic Routes and Process Innovations for Amoxicillin (Sodium) Production
Innovation in amoxicillin synthesis is focused on improving efficiency, sustainability, and product quality. Key recent developments include continuous manufacturing and the use of novel reaction media.
Continuous Reactive Crystallization: This innovative approach combines the enzymatic reaction and product crystallization into a single, continuous process. aiche.org Using immobilized PGA, the precursors (6-APA and D-HPGM) are continuously fed into a reactor where amoxicillin is synthesized and, due to its low solubility under specific conditions, crystallizes out of the solution. aiche.orgscielo.br This in-situ product removal shifts the reaction equilibrium towards synthesis, increasing yield and productivity. aiche.orgscielo.br Recent developments have demonstrated the use of magnetic separation techniques to efficiently recover and recycle the immobilized enzyme catalyst in a continuous reactive crystallizer, achieving a volumetric productivity of over 250 g/L per day. rsc.orgrsc.org This method stands to surpass traditional batch processes in efficiency and consistency. digitellinc.com
Use of Ionic Liquids: Ionic liquids (ILs) have been explored as alternative "green" solvents to conventional aqueous or organic media. rsc.org In the enzymatic synthesis of amoxicillin, certain ILs have been shown to significantly increase the selectivity (S/H ratio) of the PGA catalyst. For example, using 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) (BMI·PF₆) as a cosolvent resulted in a 400% increase in selectivity compared to a fully aqueous medium. rsc.orgresearchgate.net
Improved Preparation of Amoxicillin Sodium: For the production of sterile amoxicillin sodium, improved processes have been developed to achieve high yields (around 90%) and purity. One patented method involves dissolving amoxicillin trihydrate in a specific solvent system (methyl acetate (B1210297), methanol (B129727), and triethylamine) and then reacting it with sodium-2-ethylhexanoate. google.com This process uses environmentally more acceptable solvents and results in a sterile final product suitable for injection. google.com
| Innovation | Description | Key Advantage | Reference |
|---|---|---|---|
| Continuous Reactive Crystallization | Combines enzymatic synthesis and product crystallization in a continuous flow system. | Increased yield, high productivity (>250 g/L/day), improved process control. | rsc.orgaiche.orgrsc.org |
| Ionic Liquid Media | Use of ionic liquids (e.g., BMI·PF₆) as co-solvents for the enzymatic reaction. | Dramatically increased enzyme selectivity (S/H ratio) and conversion. | rsc.orgresearchgate.net |
| Sterile Sodium Salt Process | Optimized chemical process using specific solvents to produce high-purity, sterile amoxicillin sodium. | High yield (~90%), use of more environmentally acceptable solvents. | google.com |
Stereochemical Control and Regioselectivity in Amoxicillin (Sodium) Synthesis
The biological activity of amoxicillin is dependent on its specific three-dimensional structure. Therefore, controlling stereochemistry and regioselectivity during synthesis is paramount. researchgate.net
Stereochemical Control: Amoxicillin possesses chiral centers, and only the D-(-) diastereomer is therapeutically active.
In enzymatic synthesis , stereochemical control is an inherent advantage of using PGA. The enzyme's active site is highly stereospecific, selectively recognizing and coupling the D-p-hydroxyphenylglycine derivative while discriminating against the L-isomer. biobasedpress.eu This eliminates the need for complex chiral separation steps that are often required in chemical synthesis.
In chemical synthesis , control is achieved primarily by using an enantiomerically pure starting material, D-(-)-p-hydroxyphenylglycine. intratec.us The subsequent reaction steps are designed to proceed without altering the stereochemical integrity of this chiral side chain.
Regioselectivity: The synthesis must ensure that the acyl side chain is attached specifically to the 6-amino group of the 6-APA nucleus, not to other reactive sites on the molecule.
The enzymatic reaction with PGA is highly regioselective. The enzyme specifically catalyzes the acylation at the C-6 amino position of the β-lactam ring, a key reason for its widespread industrial use. nih.gov
In chemical synthesis , regioselectivity is achieved through the use of protecting groups. The carboxylic acid group on the 6-APA molecule is typically protected (e.g., by silylation) to prevent it from reacting, thereby directing the acylation to the desired amino group. sid.ir This necessity for protection and deprotection steps adds complexity and cost to the chemical process. nih.gov
Molecular Mechanisms of Antimicrobial Action at the Cellular Level
Inhibition of Bacterial Cell Wall Peptidoglycan Synthesis
Amoxicillin (B794) (sodium) is a beta-lactam antibiotic that fundamentally interferes with the synthesis of the bacterial cell wall. nih.govpatsnap.com The structural integrity of this wall is primarily due to a complex polymer called peptidoglycan, which forms a mesh-like layer around the bacterial cell. patsnap.comnih.gov The synthesis of peptidoglycan is a multi-step process that is crucial for the survival and multiplication of bacteria. patsnap.com
Amoxicillin's mechanism of action is to inhibit the final stages of peptidoglycan synthesis. pexacy.comtoku-e.com By doing so, it compromises the structural integrity of the cell wall, rendering the bacterium susceptible to lysis and eventual death. patsnap.comnih.gov This targeted action against a structure unique to bacteria, and absent in human cells, is a key reason for its selective toxicity. patsnap.com
The biosynthesis of peptidoglycan involves the cross-linking of long chains of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues. nih.gov This cross-linking is catalyzed by a group of enzymes known as penicillin-binding proteins (PBPs). patsnap.comtoku-e.com Amoxicillin's primary target is these very enzymes.
Interaction with Penicillin-Binding Proteins (PBPs)
The bactericidal activity of amoxicillin (sodium) is mediated through its covalent binding to penicillin-binding proteins (PBPs), which are enzymes located on the inner surface of the bacterial cell membrane. patsnap.comtoku-e.comnih.gov These proteins are essential for the final steps of peptidoglycan synthesis, specifically the transpeptidation and glycosyltransferase reactions that create the cross-links in the peptidoglycan mesh. mhmedical.comoup.com
Binding Affinity and Specificity with PBP Subtypes
The efficacy of amoxicillin is dependent on its ability to bind to and inactivate various PBP subtypes. Bacteria possess multiple PBPs, each with distinct roles in cell wall synthesis and maintenance. For instance, in Escherichia coli, PBP1a and PBP1b are major class A PBPs essential for cell viability, while PBP2 is involved in cell elongation and PBP3 in cell division. oup.com
Amoxicillin has been shown to bind to and inactivate PBP 1A. cancer.gov Research on Helicobacter pylori has indicated that alterations in several PBPs, including PBP1, PBP2, and PBP3, can contribute to amoxicillin resistance, highlighting their importance as targets. nih.govoup.com Specifically, mutations in the transpeptidase region of PBP1 have been linked to resistance. oup.com The binding affinity of amoxicillin to different PBPs can vary, which can influence its spectrum of activity against different bacterial species. asm.org Studies have shown that the loss of certain PBPs can impact the susceptibility of bacteria to amoxicillin. nih.gov
Table 1: Penicillin-Binding Proteins and their Role in Amoxicillin Action
| PBP Subtype | General Function in Bacterial Cell Wall Synthesis | Known Interaction with Amoxicillin |
| PBP1A | Major bifunctional enzyme with both transpeptidase and glycosyltransferase activity, crucial for peptidoglycan polymerization. asm.org | Amoxicillin binds to and inactivates PBP1A, interfering with cell wall synthesis. cancer.gov Mutations in PBP1A are associated with amoxicillin resistance in H. pylori. asm.org |
| PBP1B | Another major bifunctional PBP, often redundant with PBP1A. asm.org | While a direct primary target, its inactivation contributes to the overall disruption of cell wall integrity. |
| PBP2 | Primarily involved in cell elongation. oup.com | Alterations in PBP2 have been implicated in amoxicillin resistance in H. pylori. nih.govoup.com |
| PBP3 | Essential for septum formation during cell division. oup.com | Mutations in PBP3 have been shown to contribute to amoxicillin resistance in H. pylori. oup.com |
Disruption of Transpeptidation and Glycosyltransferase Reactions
The binding of amoxicillin to PBPs directly inhibits their enzymatic functions, which are critical for the structural integrity of the bacterial cell wall. patsnap.comtoku-e.com The beta-lactam ring of amoxicillin mimics the D-alanyl-D-alanine moiety of the natural peptidoglycan substrate. asm.orgemerginginvestigators.org This structural similarity allows amoxicillin to act as a suicide inhibitor, forming a stable, covalent acyl-enzyme complex with the PBP's active site. patsnap.comasm.org
This irreversible binding effectively blocks two key enzymatic reactions:
Transpeptidation: This is the final step in peptidoglycan synthesis, where peptide cross-links are formed between adjacent glycan chains. mhmedical.com By inhibiting the transpeptidase activity of PBPs, amoxicillin prevents the formation of these crucial cross-links, leading to a weakened cell wall. nih.govduchefa-biochemie.com
Glycosyltransferase: Some PBPs, particularly the high-molecular-weight class A PBPs, also possess glycosyltransferase activity, which is responsible for elongating the glycan chains of the peptidoglycan. oup.commdpi.com Inhibition of this activity further disrupts the synthesis of the cell wall backbone. drugbank.com
The collective inhibition of these processes halts the construction of new peptidoglycan, leading to a structurally compromised cell wall that cannot withstand the internal osmotic pressure, ultimately resulting in bacterial cell lysis and death. patsnap.comnih.gov
Activation of Autolytic Enzymes in Bacterial Cells
Beyond the direct inhibition of cell wall synthesis, amoxicillin's bactericidal action is also linked to the activation of endogenous autolytic enzymes within the bacterial cell. drugbank.comadvacarepharma.comrwandafda.gov.rw These enzymes, also known as autolysins or peptidoglycan hydrolases, are naturally involved in processes like cell wall turnover, separation of daughter cells after division, and insertion of new peptidoglycan subunits. asm.org
The inhibition of peptidoglycan cross-linking by amoxicillin is thought to disrupt the delicate balance between cell wall synthesis and hydrolysis. asm.org This disruption can trigger the deregulation of autolysins, leading to uncontrolled degradation of the existing peptidoglycan network. asm.orgnih.gov This enzymatic self-destruction of the cell wall contributes significantly to the lytic and bactericidal effect of amoxicillin. nih.govnih.gov
Research on Enterococcus faecalis has demonstrated that the contribution of autolysins to amoxicillin-induced cell lysis can be dependent on the bacterial inoculum size, being more significant at higher bacterial densities. nih.govasm.org Studies have identified specific autolysins, such as AtlA in E. faecalis, that contribute to the bactericidal activity of amoxicillin. nih.gov In some bacteria, the absence or deficiency of these autolytic enzymes can lead to tolerance to beta-lactam antibiotics, where the bacteria are inhibited but not killed. nih.gov
Comparative Analysis of Amoxicillin (Sodium) Penetration into Bacterial Cells
A notable characteristic of amoxicillin is its ability to penetrate bacterial cells more efficiently compared to some other penicillins. patsnap.com This enhanced penetration contributes to its broader spectrum of activity, particularly against certain Gram-negative bacteria. patsnap.com The outer membrane of Gram-negative bacteria presents an additional barrier that many antibiotics struggle to cross. However, the specific structural features of amoxicillin facilitate its passage through this membrane.
While detailed quantitative data on the comparative penetration rates of amoxicillin (sodium) versus other penicillins are not extensively available in the provided search results, the general understanding is that its chemical structure allows for more effective entry into bacterial cells. patsnap.com It's important to note that even with good penetration, the intracellular efficacy of penicillins can be debated, with some studies suggesting limited killing of intracellular bacteria. mdpi.com However, pre-treatment of bacteria with sub-inhibitory concentrations of penicillin has been shown to render them more susceptible to killing by host immune cells, suggesting that even without direct intracellular killing, the antibiotic has a significant impact once it penetrates the outer layers of the bacterium. mdpi.com
Molecular and Biochemical Mechanisms of Bacterial Resistance to Amoxicillin Sodium
Enzymatic Inactivation by Beta-Lactamase Enzymes
The most prevalent mechanism of resistance to amoxicillin (B794) is the production of beta-lactamase enzymes. microbiologyresearch.orgdroracle.aiasm.org These enzymes hydrolyze the amide bond in the beta-lactam ring, a core structural component of amoxicillin and other beta-lactam antibiotics. microbiologyresearch.orggoogle.com This cleavage renders the antibiotic inactive, preventing it from inhibiting the synthesis of the bacterial cell wall. microbiologyresearch.orggoogle.com
Beta-lactamases are a diverse group of enzymes, with thousands of variants identified. msdmanuals.com They are commonly classified based on their amino acid sequences (Ambler classification) into four major classes: A, B, C, and D. msdmanuals.commdpi.com
Class A: These are serine beta-lactamases that are particularly effective against penicillins, including amoxicillin. mdpi.comwikipedia.org The TEM-1 beta-lactamase is a well-known example and is responsible for a significant portion of ampicillin (B1664943) resistance in E. coli. wikipedia.org
Class B: These are metallo-beta-lactamases that require zinc ions for their activity. msdmanuals.com They have a broad spectrum of activity, hydrolyzing not only penicillins but also cephalosporins and carbapenems. msdmanuals.comresearchgate.net Aztreonam is an exception, as it is not hydrolyzed by these enzymes. msdmanuals.com
Class C: These enzymes, also known as AmpC beta-lactamases, primarily hydrolyze cephalosporins but also show activity against penicillins. msdmanuals.com
Class D: Often referred to as OXA beta-lactamases, these enzymes can hydrolyze oxacillin (B1211168) and related penicillins. wikipedia.org While they confer resistance to ampicillin, they are poorly inhibited by clavulanic acid. wikipedia.org
The following table provides a summary of the Ambler classification of beta-lactamases:
| Ambler Class | Active Site | Primary Substrates | Inhibition by Clavulanic Acid | Examples |
|---|---|---|---|---|
| A | Serine | Penicillins, some cephalosporins | Yes | TEM, SHV, CTX-M |
| B | Zinc (Metallo) | Penicillins, Cephalosporins, Carbapenems | No | NDM, VIM, IMP |
| C | Serine | Cephalosporins, Penicillins | No | AmpC |
| D | Serine | Oxacillin, Penicillins | Poor | OXA |
The hydrolysis of the beta-lactam ring by serine beta-lactamases (Classes A, C, and D) is a two-step process. microbiologyresearch.orgmdpi.com First, a serine residue in the active site of the enzyme performs a nucleophilic attack on the carbonyl carbon of the beta-lactam ring. mdpi.combiomolther.org This leads to the formation of a transient acyl-enzyme intermediate and the cleavage of the beta-lactam ring. mdpi.combiomolther.org In the second step, a water molecule hydrolyzes this intermediate, releasing the inactivated antibiotic and regenerating the active enzyme. microbiologyresearch.orgmdpi.com
Metallo-beta-lactamases (Class B) employ a different mechanism. They utilize one or two zinc ions in their active site to coordinate a water molecule, which then directly attacks the carbonyl carbon of the beta-lactam ring, leading to its hydrolysis without the formation of a covalent intermediate. researchgate.netbiomolther.org
To counteract the activity of beta-lactamases, beta-lactamase inhibitors have been developed. droracle.aimdpi.com These molecules, which often contain a beta-lactam ring themselves, are co-administered with beta-lactam antibiotics. mdpi.comaafp.org They act as "suicide inhibitors" by binding to the beta-lactamase enzyme, leading to its inactivation. oup.com This allows the accompanying antibiotic, such as amoxicillin, to reach its target without being destroyed. mdpi.com
Commonly used beta-lactamase inhibitors include:
Clavulanic acid: Often combined with amoxicillin (e.g., Augmentin), it is effective against many Class A beta-lactamases. droracle.aioup.combiomedpharmajournal.org
Sulbactam: Structurally similar to clavulanic acid, it is also used in combination with beta-lactam antibiotics like ampicillin. mdpi.comoup.com
Tazobactam: Combined with piperacillin, it provides a broader spectrum of activity against beta-lactamase-producing bacteria. mdpi.comoup.com
Avibactam: A newer, non-beta-lactam beta-lactamase inhibitor that is effective against a wider range of beta-lactamases, including some Class C and D enzymes. mdpi.combiomedpharmajournal.org
Mechanisms of Hydrolysis of the Beta-Lactam Ring
Alterations in Penicillin-Binding Proteins (PBPs)
Another significant mechanism of resistance to amoxicillin involves modifications to its target site, the penicillin-binding proteins (PBPs). asm.orgfrontiersin.org PBPs are enzymes essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. microbiologyresearch.orgfrontiersin.org Amoxicillin and other beta-lactam antibiotics exert their bactericidal effect by binding to and inactivating these enzymes. microbiologyresearch.orgmdpi.com
Bacteria can develop resistance by acquiring mutations in the genes that encode PBPs. asm.orgresearchgate.net These mutations lead to structural alterations in the PBPs, particularly in the antibiotic-binding region. asm.orguliege.be These changes decrease the affinity of the PBP for amoxicillin, meaning higher concentrations of the antibiotic are required to inhibit the enzyme and kill the bacteria. uliege.benih.gov
For example, in Streptococcus pneumoniae, high-level resistance to amoxicillin has been associated with specific amino acid substitutions in PBP1A and PBP2B. nih.govoup.com Similarly, in Helicobacter pylori, a single amino acid substitution (Ser414→Arg) in PBP1A has been shown to confer a significant increase in amoxicillin resistance. asm.orgeur.nl
The following table highlights some observed PBP alterations and their impact on amoxicillin resistance:
| Bacterial Species | Penicillin-Binding Protein (PBP) | Observed Alteration | Impact on Amoxicillin Resistance |
|---|---|---|---|
| Streptococcus pneumoniae | PBP1A, PBP2X, PBP2B | Multiple amino acid substitutions | High-level resistance nih.govoup.com |
| Helicobacter pylori | PBP1A | Ser414→Arg substitution | 100-fold increase in MIC asm.orgeur.nl |
| Streptococcus pneumoniae | PBP2B | A618G substitution | Key alteration for resistance oup.com |
Efflux Pump Systems and Their Role in Resistance
Efflux pumps are protein complexes located in the bacterial cell membrane that actively transport various substances, including antibiotics, out of the cell. dovepress.comreactgroup.org This mechanism prevents the antibiotic from reaching a high enough intracellular concentration to be effective. mdpi.com
Several families of efflux pumps contribute to antibiotic resistance, including the Resistance-Nodulation-Division (RND) family, the Major Facilitator Superfamily (MFS), the Small Multidrug Resistance (SMR) family, and the Multidrug and Toxic Compound Extrusion (MATE) family. dovepress.combohrium.com In Gram-negative bacteria, these pumps are often multicomponent systems that span both the inner and outer membranes. nih.gov
Overexpression of these efflux pumps, often due to mutations in their regulatory genes, can lead to multidrug resistance, where the bacterium becomes resistant to a wide range of antibiotics, including amoxicillin. dovepress.combohrium.com For example, the AdeABC pump in Acinetobacter baumannii and the AcrAB-TolC pump in E. coli are known to contribute to resistance to beta-lactam antibiotics. dovepress.comnih.gov
Mechanisms of Antibiotic Extrusion
Efflux pumps are transmembrane proteins that recognize and expel a wide range of substrates, including antibiotics like amoxicillin, from the bacterial cytoplasm or periplasm to the external environment. tandfonline.comsvedbergopen.com This process prevents the antibiotic from reaching its intracellular target, the penicillin-binding proteins (PBPs), thereby rendering it ineffective. mdpi.com Several families of efflux pumps contribute to multidrug resistance (MDR), and their activity is a significant factor in the intrinsic and acquired resistance of many bacterial species. tandfonline.commdpi.com
The major superfamilies of efflux pumps include:
The ATP-binding cassette (ABC) superfamily
The major facilitator superfamily (MFS)
The multidrug and toxic compound extrusion (MATE) family
The small multidrug resistance (SMR) family
The resistance-nodulation-division (RND) superfamily brieflands.com
In Gram-negative bacteria, RND efflux pumps are particularly crucial for resistance to a broad spectrum of antibiotics. mdpi.combrieflands.com These pumps, such as the AcrAB-TolC system in Escherichia coli, form a tripartite complex that spans both the inner and outer membranes, effectively creating a channel to expel drugs directly out of the cell. mdpi.comredalyc.org The overexpression of these pumps can lead to clinically significant levels of resistance. oup.com
Table 1: Major Efflux Pump Superfamilies and Examples
| Efflux Pump Superfamily | Energy Source | Mechanism | Example(s) in Gram-Negative Bacteria |
|---|---|---|---|
| Resistance-Nodulation-Division (RND) | Proton Motive Force | Expels substrates from the periplasm or cytoplasm to the exterior. Forms a tripartite system with a membrane fusion protein and an outer membrane channel. | AcrAB-TolC (E. coli), MexAB-OprM (P. aeruginosa), AdeABC (A. baumannii) mdpi.com |
| Major Facilitator Superfamily (MFS) | Proton Motive Force | Utilizes the electrochemical gradient of protons to transport substrates across the cytoplasmic membrane. | EmrD (E. coli) mdpi.com |
| ATP-Binding Cassette (ABC) | ATP Hydrolysis | Couples ATP binding and hydrolysis to the transport of substrates across the cell membrane. | |
| Small Multidrug Resistance (SMR) | Proton Motive Force | Small proteins that function as homodimers or heterodimers to extrude toxic compounds. | |
| Multidrug and Toxic Compound Extrusion (MATE) | Sodium Ion or Proton Gradient | Utilizes the electrochemical gradient of Na+ or H+ to drive substrate efflux. |
Genetic Regulation and Expression of Efflux Pumps
The expression of efflux pumps is a tightly controlled process, often regulated by a complex network of genetic elements. oup.com The genes encoding these pumps are frequently located in operons, which also include regulatory genes that can either repress or activate their transcription. redalyc.orgoup.com Overexpression of efflux pumps, leading to enhanced antibiotic resistance, can occur through mutations in these regulatory genes. redalyc.org
For instance, in E. coli, the AcrAB-TolC efflux system is regulated by multiple transcription factors, including AcrR (a local repressor) and global regulators like MarA, SoxS, and Rob. plos.org Mutations in the acrR gene can lead to the constitutive overexpression of the AcrAB pump. redalyc.org Similarly, two-component systems (TCS), which allow bacteria to sense and respond to environmental stimuli, can also control the expression of efflux pump genes. mdpi.com For example, the BasSR TCS in E. coli has been shown to regulate the expression of the emrD gene, which encodes an MFS efflux pump. mdpi.com This intricate regulatory network allows bacteria to fine-tune the expression of efflux pumps in response to the presence of antibiotics and other environmental stressors. plos.org
Reduced Outer Membrane Permeability in Gram-Negative Bacteria
Gram-negative bacteria possess an outer membrane that acts as a formidable permeability barrier, intrinsically protecting them from many antibiotics. bristol.ac.ukasm.org This barrier can be further fortified to enhance resistance to drugs like amoxicillin.
Porin Channel Modifications
The outer membrane of Gram-negative bacteria contains protein channels called porins, which facilitate the diffusion of small hydrophilic molecules, including many antibiotics, into the periplasmic space. bristol.ac.ukmdpi.com Bacteria can develop resistance by modifying these porin channels to restrict antibiotic entry. mdpi.comnih.gov This can be achieved through several mechanisms:
Reduced Expression of Porins: A common strategy is to decrease the number of porin channels in the outer membrane. open.edu This is often accomplished through mutations in the regulatory genes that control porin expression, such as ompR in E. coli, which regulates the expression of OmpF and OmpC porins. mdpi.com
Replacement of Porins: Bacteria can replace large, non-selective porins with smaller, more selective ones that are less permeable to antibiotics. open.edu
These modifications in porin channels reduce the intracellular concentration of the antibiotic, which can work in concert with other resistance mechanisms, such as efflux pumps, to achieve higher levels of resistance. bristol.ac.ukmdpi.com
Table 2: Porin-Mediated Resistance Mechanisms in Gram-Negative Bacteria
| Mechanism | Description | Example(s) |
|---|---|---|
| Decreased Porin Expression | Reduction in the number of porin channels in the outer membrane, limiting antibiotic influx. | Downregulation of OmpF in E. coli in response to antibiotic stress. mdpi.com |
| Porin Replacement | Substitution of larger, more permeable porins with smaller, less permeable ones. | |
| Structural Porin Mutations | Alterations in the amino acid sequence of porins, leading to changes in channel size and selectivity. | Mutations in the L3 loop of OmpC in E. coli. nih.gov |
Biofilm Formation as a Resistance Mechanism
Bacteria can exist in two states: as free-swimming planktonic cells or as part of a structured community encased in a self-produced matrix, known as a biofilm. frontiersin.orgnih.gov Biofilm formation is a significant mechanism of antibiotic resistance, with bacteria within a biofilm exhibiting 10 to 1,000 times more resistance than their planktonic counterparts. iomcworld.orgasm.org
Several factors contribute to the increased resistance of biofilm-associated bacteria:
Reduced Antibiotic Penetration: The extracellular polymeric substance (EPS) matrix of the biofilm, composed of polysaccharides, proteins, and extracellular DNA, acts as a physical barrier, slowing down the diffusion of antibiotics and preventing them from reaching the cells in the deeper layers. frontiersin.orgasm.org
Altered Microbial Physiology: Bacteria within a biofilm often exist in a slow-growing or dormant state, with reduced metabolic activity. mdpi.com Since many antibiotics, including β-lactams like amoxicillin, target processes in actively growing cells, these quiescent bacteria are less susceptible. iomcworld.orgmdpi.com
Persister Cells: Biofilms harbor a subpopulation of dormant, highly tolerant cells called persister cells. nih.gov These cells are not genetically resistant but can survive high concentrations of antibiotics and can repopulate the biofilm once the antibiotic pressure is removed. asm.org
Increased Expression of Efflux Pumps: The biofilm environment can trigger the upregulation of efflux pump expression, further contributing to the removal of any antibiotic that penetrates the matrix. frontiersin.org
Horizontal Gene Transfer and Dissemination of Resistance Genes
Bacteria can acquire resistance genes from other bacteria through a process called horizontal gene transfer (HGT). uconn.edunih.gov This is a primary driver for the rapid and widespread dissemination of antibiotic resistance. uconn.edureactgroup.org Biofilms are considered hotspots for HGT, as the high density of cells facilitates the exchange of genetic material. nih.govmdpi.com
The main mechanisms of HGT are:
Conjugation: The transfer of genetic material, often in the form of plasmids, through direct cell-to-cell contact. nih.govreactgroup.org This is a major mechanism for the spread of resistance genes. nih.gov
Transformation: The uptake of naked DNA from the environment by competent bacterial cells. nih.govreactgroup.org
Transduction: The transfer of bacterial DNA from one bacterium to another via bacteriophages (viruses that infect bacteria). nih.govreactgroup.org
Mobile genetic elements (MGEs), such as plasmids, transposons, and integrons, play a crucial role in HGT by carrying and mobilizing antibiotic resistance genes. uconn.edunih.gov The acquisition of these elements can rapidly convert a susceptible bacterium into a multidrug-resistant pathogen. uconn.edu
Table 3: Mechanisms of Horizontal Gene Transfer
| Mechanism | Description | Mobile Genetic Elements Involved |
|---|---|---|
| Conjugation | Transfer of DNA through direct cell-to-cell contact via a pilus. | Plasmids, Integrative and Conjugative Elements (ICEs) nih.gov |
| Transformation | Uptake and integration of free DNA from the environment. | Naked DNA fragments |
Degradation Pathways and Chemical Stability of Amoxicillin Sodium
Hydrolytic Degradation Mechanisms in Aqueous Systems
The primary degradation pathway for amoxicillin (B794) in aqueous environments is hydrolysis, which involves the cleavage of the β-lactam ring. nih.gov This process is highly dependent on the pH of the solution and can be catalyzed by various ions and buffer species.
The rate of hydrolytic degradation of amoxicillin is significantly influenced by the pH of the aqueous solution. nih.govnih.gov The degradation generally follows pseudo-first-order kinetics across a pH range of 1 to 10. nih.govnih.govresearchgate.net The stability of amoxicillin is maximal in the weakly acidic to neutral pH range, with the minimum degradation rate observed around pH 6. nih.govresearchgate.net
Under acidic conditions, the degradation is catalyzed by hydronium ions, while under alkaline conditions, hydroxide (B78521) ions catalyze the degradation. nih.gov The rate of degradation increases as the pH moves away from the point of maximum stability. For instance, the degradation is more pronounced at acidic pH values and increases as the pH becomes more basic. researchgate.net Studies have shown that the half-life of amoxicillin can vary significantly with pH. For example, at 37°C, the half-life is over 6 hours at a pH of 1.2, but this duration can increase substantially at a pH of 7.4. researchgate.net The zwitterionic form of the drug, which is predominant near its isoelectric point, is considered to be more stable. nih.gov
The table below illustrates the effect of pH on the degradation rate constant and half-life of amoxicillin.
| pH | Temperature (°C) | Rate Constant (k) | Half-life (t½) | Reference |
| 4.0 | Sunlight Simulated | 0.070 h⁻¹ | 9.9 h | consensus.app |
| 5.5 | Sunlight Simulated | 0.082 h⁻¹ | 8.5 h | consensus.app |
| 7.2 | Sunlight Simulated | 0.090 h⁻¹ | 7.7 h | consensus.app |
| 6.53 | 40 | - | 4.85 h | nih.gov |
| 8.34 | 40 | - | 0.11 h | nih.gov |
This table is for illustrative purposes and combines data from different studies under various conditions.
The hydrolysis of the β-lactam ring of amoxicillin leads to the formation of several degradation products. The initial step is the opening of the β-lactam ring to form amoxicillin penicilloic acid. nih.govnih.gov This intermediate can then undergo further degradation through two primary pathways.
One pathway involves the decarboxylation of amoxicillin penicilloic acid to yield amoxicillin penilloic acid. nih.govnih.gov The other major pathway involves an intramolecular aminolysis, where the side-chain amino group attacks the β-lactam carbonyl carbon, leading to the formation of amoxicillin diketopiperazine-2',5'-dione. nih.govnih.govresearchgate.net This has been identified as a principal degradation product. researchgate.net These degradation products have been detected in environmental samples, such as wastewater effluents and groundwater. nih.govnih.gov
The main hydrolytic degradation products of amoxicillin are summarized in the table below.
| Degradation Product | Formation Pathway | Reference |
| Amoxicillin Penicilloic Acid | Hydrolysis of the β-lactam ring | nih.govnih.gov |
| Amoxicillin Penilloic Acid | Decarboxylation of amoxicillin penicilloic acid | nih.govnih.gov |
| Amoxicillin Diketopiperazine-2',5'-dione | Intramolecular aminolysis | nih.govnih.govresearchgate.net |
| Phenol Hydroxypyrazine | Further degradation | nih.gov |
The degradation of amoxicillin can be accelerated by the presence of certain ions and buffer species. nih.govnih.gov Both citrate (B86180) and phosphate (B84403) buffers have been shown to have marked catalytic effects on the hydrolysis of amoxicillin. nih.govnih.gov For example, in a phosphate buffer at pH 7.0, the presence of potassium clavulanate was found to catalyze the degradation of amoxicillin sodium, significantly reducing its half-life. nih.gov The catalytic effect was less pronounced in an acetate (B1210297) buffer. nih.gov
Additionally, amoxicillin can undergo an autocatalytic reaction, or self-ammonolysis, where the amino group on the side chain of one molecule attacks the β-lactam ring of another. nih.gov This reaction is dependent on the initial concentration of amoxicillin and becomes more significant at higher concentrations. nih.govresearchgate.net Bivalent ions such as Mg²⁺ and Ca²⁺ can also act as chelating agents and influence the degradation process. nih.gov The presence of certain metal ions, like Fe³⁺, can also enhance degradation, particularly under sunlight. researchgate.net
Major Hydrolytic Degradation Products (e.g., Diketopiperazine, Penicilloates)
Oxidative Degradation Processes
In addition to hydrolysis, amoxicillin can be degraded through oxidative processes, which can be initiated by light or by powerful oxidizing agents.
Amoxicillin can undergo degradation upon exposure to light, a process known as photolysis. nih.govconsensus.app This can occur through two mechanisms: direct and indirect photolysis.
Indirect photolysis is often the more dominant mechanism in natural waters. consensus.appconsensus.appnih.gov This process is mediated by photosensitizers, such as dissolved organic matter (DOM), which absorb light and produce reactive oxygen species (ROS) like singlet oxygen (¹O₂) and hydroxyl radicals (•OH). consensus.appnih.gov These ROS then react with and degrade the amoxicillin molecule. nih.govnih.gov The interaction with excited state DOM can account for a significant portion of amoxicillin loss in natural waters. nih.gov The rate of photolytic degradation is also influenced by pH, with increased degradation observed in more basic conditions. researchgate.net
A study on the photolytic degradation of amoxicillin showed that under simulated sunlight, almost complete degradation occurred after 40 hours of irradiation, whereas no significant degradation was observed in the dark. researchgate.net
Advanced Oxidation Processes (AOPs) are highly effective methods for degrading amoxicillin in water. rsc.orgrsc.orgmdpi.com These processes generate highly reactive and non-selective radicals, primarily hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), which can rapidly oxidize and mineralize organic pollutants like amoxicillin. rsc.orgmdpi.com
Hydroxyl radical-based AOPs include processes like UV/H₂O₂, Fenton (Fe²⁺/H₂O₂), and photo-Fenton. rsc.orghnu.edu.cntandfonline.com The UV/H₂O₂ process, for example, has been shown to significantly increase the degradation rate of amoxicillin compared to direct UV photolysis alone. consensus.app The photo-Fenton process can completely remove amoxicillin in a short period, achieving high levels of mineralization. tandfonline.com The degradation of amoxicillin by hydroxyl radicals can be dramatically reduced in the presence of scavengers like 2-propanol. hnu.edu.cn
Sulfate radical-based AOPs involve the activation of persulfate (PS) or peroxymonosulfate (B1194676) (PMS) to generate sulfate radicals. nih.govresearchgate.net These radicals have a high oxidizing potential and can be very effective in degrading amoxicillin. nih.govresearchgate.net Activation can be achieved through various means, including heat, UV light, or transition metals like Fe²⁺. researchgate.netproquest.com The degradation of amoxicillin by sulfate radicals has been shown to follow pseudo-first-order kinetics, with the pH being a highly influential parameter. nih.govresearchgate.net A lower pH generally leads to a higher mineralization rate. nih.gov The primary degradation pathways in these processes involve hydroxylation and the opening of the β-lactam ring. rsc.orgresearchgate.net
The table below provides an overview of the efficiency of different AOPs in degrading amoxicillin.
| AOP Method | Conditions | Degradation Efficiency | Reference |
| UV/H₂O₂ | - | Increased degradation rate up to six-fold compared to direct UV photolysis | consensus.app |
| Photo-Fenton | pH 3.0, T=40°C | 100% AMX removal in 20 min, 85% TOC removal in 2h | tandfonline.com |
| PS/Fe²⁺ | pH 3 | ~76.10% COD removal | nih.gov |
| UV/PS | - | Reaction rate of 0.114 min⁻¹ | rsc.orgresearchgate.net |
Mechanisms of Ring Cleavage and Side Chain Oxidation
The degradation of amoxicillin is primarily initiated by the cleavage of its strained β-lactam ring, a characteristic feature of penicillin-class antibiotics. nih.gov This process can be triggered by various factors, including pH and the presence of oxidizing agents. nih.govunivie.ac.at
In an acidic aqueous environment, the degradation typically begins with the hydrolytic opening of the four-membered β-lactam ring, leading to the formation of amoxicillin penicilloic acid. nih.govbrjac.com.br This initial product is often a precursor to further degradation. brjac.com.brresearchgate.net Amoxicillin penicilloic acid can subsequently undergo decarboxylation (loss of a carboxyl group) to yield stereoisomers of amoxicillin penilloic acid. nih.gov Another identified degradation product resulting from the initial ring-opening is amoxicillin diketopiperazine. researchgate.net
The degradation mechanism is highly dependent on pH. univie.ac.at Acid-catalyzed hydrolysis and water-mediated opening of the β-lactam ring are predominant at acidic pH. univie.ac.at In the pH range of 5 to 7, the degradation is mainly driven by an intramolecular reaction involving the amino group on the side chain. univie.ac.at At a pH above 8, the hydrolysis is primarily mediated by hydroxide ions. univie.ac.at
Beyond ring cleavage, the side chain of the amoxicillin molecule is also susceptible to oxidative degradation. unesp.brresearchgate.net Advanced oxidation processes can lead to the hydroxylation of the phenyl group on the side chain and the oxidation of its methyl groups. unesp.br Electrochemical studies have demonstrated that the phenolic hydroxyl (-OH) group on the side chain can be oxidized to a carbonyl (=O) group. researchgate.net These reactions result in a variety of intermediate products, which can be further oxidized into smaller molecules like carboxylates. unesp.br
Table 1: Key Degradation Products from Ring Cleavage and Oxidation
| Precursor Compound | Degradation Mechanism | Resulting Product(s) |
| Amoxicillin | Hydrolysis / Ring Cleavage | Amoxicillin Penicilloic Acid nih.govbrjac.com.br |
| Amoxicillin | Ring Cleavage / Cyclisation | Amoxicillin Diketopiperazine researchgate.net |
| Amoxicillin Penicilloic Acid | Decarboxylation | Amoxicillin Penilloic Acid nih.gov |
| Amoxicillin | Side Chain Oxidation | Hydroxylated/Oxidized derivatives unesp.brresearchgate.net |
Enzymatic Degradation by Non-Bacterial Enzymes (e.g., Peroxidases)
Non-bacterial enzymes, particularly peroxidases, have been identified as effective agents for the degradation of amoxicillin. brjac.com.brresearchgate.net Peroxidases are a group of enzymes that catalyze the oxidation of a wide range of organic compounds in the presence of hydrogen peroxide (H₂O₂). brjac.com.brencyclopedia.pub Studies have shown that enzymes such as lignin (B12514952) peroxidase (LiP), manganese peroxidase (MnP), and versatile peroxidase (VP) are capable of transforming antibiotics. encyclopedia.pub
In one study evaluating the enzymatic degradation of amoxicillin using peroxidase and hydrogen peroxide, a degradation rate of approximately 51% was achieved over a 9-hour reaction period. brjac.com.brresearchgate.net The primary degradation mechanism initiated by the enzyme involves the opening of the β-lactam ring, leading to the formation of amoxicillin penicilloic acid (identified by its mass-to-charge ratio, m/z 384). brjac.com.br This intermediate can then lead to other byproducts. brjac.com.br
The effectiveness of peroxidase-mediated degradation is influenced by several factors, including enzyme concentration, H₂O₂ concentration, and pH. brjac.com.brresearchgate.net While peroxidases have a high oxidation-reduction potential, they can be deactivated by excessive concentrations of H₂O₂, which can oxidize amino acids within the enzyme's structure. brjac.com.br Research indicates that a neutral pH between 6 and 7 is generally optimal for peroxidase activity. researchgate.net
Table 2: Efficacy of Peroxidase in Amoxicillin Degradation
| Enzyme System | H₂O₂ Concentration (mmol L⁻¹) | Reaction Time (hours) | Degradation Achieved |
| Peroxidase | 0.5, 1.0, and 2.5 | 9 | ~50% brjac.com.br |
Solid-State Degradation and Stability Studies
The stability of amoxicillin in its solid form is a critical factor for its formulation and storage. tandfonline.comresearchgate.net Studies on solid-state amoxicillin sodium have shown that its degradation follows a sequential reaction model consisting of two pseudo-first-order processes. tandfonline.comresearchgate.net Temperature is a significant factor influencing the rate of decomposition. tandfonline.com
Comparative studies reveal that amoxicillin trihydrate is considerably more stable in the solid state than amoxicillin sodium. tandfonline.comresearchgate.nettandfonline.com At room temperature (20°C), the calculated time for 10% degradation (t₉₀) to occur is significantly longer for the trihydrate form. tandfonline.com This difference in stability is also reflected in the degradation rate constants at higher temperatures. tandfonline.com For instance, at 100°C, the degradation rate constant for amoxicillin sodium is about six times greater than that for amoxicillin trihydrate. tandfonline.com
Long-term and accelerated stability tests have been conducted at various temperatures to determine degradation constants and estimate shelf life. jrespharm.com The degradation of amoxicillin trihydrate has been described by the Prout-Tompkins model, which is often used for the kinetic analysis of solid-state reactions. tandfonline.comresearchgate.net
Interestingly, the stability of amoxicillin sodium in the frozen state is complex. oup.com While lower temperatures generally slow degradation in liquid solutions, frozen aqueous solutions of amoxicillin sodium exhibit a period of marked instability. oup.com Between 0°C and -7°C, the time required for 10% degradation (t₉₀) decreases dramatically from two days to just over one hour. oup.com As the temperature is lowered further towards -30°C and the solution becomes completely frozen, the stability increases again, with the t₉₀ extending to 13 days. oup.com
Table 3: Comparative Solid-State Stability of Amoxicillin Forms at 20°C
| Compound | Degradation Model | t₉₀ (Time for 10% degradation) |
| Amoxicillin Sodium | Sequential pseudo-first-order | 1.25 years tandfonline.com |
| Amoxicillin Trihydrate | Prout-Tompkins | 3.20 years tandfonline.com |
Advanced Analytical Methodologies for Amoxicillin Sodium Research
Chromatographic Techniques for Separation and Quantification
Chromatography stands as a cornerstone for the analysis of Amoxicillin (B794) (sodium), enabling the separation of the active pharmaceutical ingredient from related substances and degradation products.
High-Performance Liquid Chromatography (HPLC) is a primary and extensively used technique for the determination and quantification of Amoxicillin (sodium) in pharmaceutical formulations. unesp.br Reversed-phase HPLC (RP-HPLC) methods are particularly common, often employing a C18 column. researchgate.netresearchgate.netajpsonline.com The mobile phase composition is a critical parameter and is typically a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netresearchgate.netajpsonline.comajpsonline.com For instance, a mobile phase consisting of 0.05M sodium dihydrogen phosphate and methanol (95:5 v/v) adjusted to pH 4.4 has been successfully used. researchgate.net UV detection is frequently set at specific wavelengths, such as 230 nm or 220 nm, to achieve optimal sensitivity for amoxicillin. researchgate.netajpsonline.com
The development of these methods is geared towards achieving high specificity, reproducibility, precision, and accuracy. researchgate.net Validation according to ICH guidelines ensures the reliability of the method for its intended purpose, covering parameters like linearity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net For example, one validated RP-HPLC method demonstrated linearity in the concentration range of 0.03 to 6 ppm with a correlation coefficient of 0.9989. researchgate.net The retention time for amoxicillin in this specific method was found to be 6.292 minutes. researchgate.net
Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement, offers significant improvements in speed, resolution, and sensitivity over traditional HPLC. unesp.br A UPLC-MS/MS method for the simultaneous quantification of amoxicillin and clavulanic acid has been developed, utilizing a UPLC BEH C18 column and a mobile phase of acetonitrile and 2.0 mM ammonium (B1175870) formate (B1220265) in water. researchgate.net
Table 1: Exemplary HPLC and UPLC Parameters for Amoxicillin (Sodium) Analysis
| Parameter | HPLC Method 1 | HPLC Method 2 | UPLC Method |
| Column | Betabasic-C18 (4.6mm x 250mm, 5µm) researchgate.net | Inertsil C-18 (4.6 mm X 250 mm, 5µ) ajpsonline.com | UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) researchgate.net |
| Mobile Phase | 0.05M Sodium Dihydrogen Phosphate: Methanol (95:5 v/v), pH 4.4 researchgate.net | Phosphate buffer: Methanol (80:20) ajpsonline.com | Acetonitrile: 2.0 mM Ammonium Formate in water (85:15) researchgate.net |
| Flow Rate | 1.5 mL/min researchgate.net | 1 mL/min ajpsonline.com | Not Specified |
| Detection | UV at 230 nm researchgate.net | UV at 220 nm ajpsonline.com | Tandem Mass Spectrometry (MS/MS) researchgate.net |
| Retention Time | 6.292 min researchgate.net | Not Specified | Not Specified |
| Linearity Range | 0.03 - 6.0 µg/mL researchgate.net | 5-200 µg/ml ajpsonline.com | Not Specified |
| LOD | 0.05 µg/mL researchgate.net | Not Specified | Not Specified |
| LOQ | 0.15 µg/mL researchgate.net | Not Specified | Not Specified |
The coupling of liquid chromatography with mass spectrometry (LC-MS/MS) provides a highly sensitive and selective tool for the analysis of Amoxicillin (sodium). researchgate.net This technique is particularly valuable for identifying and quantifying the drug and its impurities, even at very low concentrations. For instance, an LC-MS/MS method was developed for the simultaneous quantification of amoxicillin and clavulanic acid in human plasma, demonstrating the power of this technique in complex biological matrices. researchgate.netresearchgate.net Sample preparation for such analyses often involves solid-phase extraction to isolate the analytes of interest. researchgate.netresearchgate.net
High-Resolution Mass Spectrometry (HRMS) offers an even greater level of analytical detail by providing highly accurate mass measurements. nih.gov This capability is instrumental in the structural elucidation of unknown impurities and degradation products. nih.gov In degradation studies of amoxicillin, HRMS has been used to identify major degradation products by determining the exact mass of the molecular ion and analyzing its collision-induced dissociation fragments. nih.gov One study utilized UPLC coupled with Orbitrap HRMS to detect the migration of antioxidants from rubber stoppers into amoxicillin sodium clavulanate potassium for injection. magtechjournal.com The mass number scanning range in this study was set from m/z 150 to 1500. magtechjournal.com
Gel Filtration Chromatography (GFC), also known as size-exclusion chromatography, is a specialized technique employed for the separation of molecules based on their size. In the context of Amoxicillin (sodium) analysis, GFC is particularly useful for the detection and quantification of high-molecular-weight impurities, such as polymers, which can form during the synthesis or storage of the drug. researchgate.netnifdc.org.cn The separation of these polymeric impurities is crucial as they can be associated with immunogenic reactions. Studies have examined various GFC methods for the effective separation of these high-molecular-weight species from the parent amoxicillin compound. researchgate.net
Micellar Liquid Chromatography (MLC) presents a green analytical alternative to conventional reversed-phase HPLC. rjptonline.org This technique utilizes a mobile phase containing a surfactant at a concentration above its critical micelle concentration, forming micelles that act as a novel stationary phase. A simple and robust MLC method has been developed for the routine identification and quantification of amoxicillin. researchgate.net One approach involves the use of a non-ionic surfactant, such as Triton X-114, for the extraction and preconcentration of amoxicillin, allowing for its determination in pharmaceutical compounds. rjptonline.orgresearchgate.net This method is based on the formation of a colored product that can be extracted into the micelles and measured spectrophotometrically. researchgate.net
Gel Filtration Chromatography (GFC) for High Molecular Weight Impurities
Spectroscopic Characterization Techniques
Spectroscopic methods provide invaluable information about the molecular structure and functional groups present in Amoxicillin (sodium), complementing the data obtained from chromatographic techniques.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used for the identification and characterization of Amoxicillin (sodium). ebi.ac.ukresearchgate.net The FTIR spectrum of amoxicillin exhibits characteristic absorption bands corresponding to its various functional groups. researchgate.netbiomedres.us Key peaks include those associated with the C=O stretching of the β-lactam ring, the C=O stretching of the amide group, and the asymmetric stretching of the carboxylate group. researchgate.net For instance, characteristic peaks for amoxicillin have been observed around 1772 cm⁻¹ (β-lactam C=O), 1686 cm⁻¹ (amide C=O), and 1582 cm⁻¹ (carboxylate RCO⁻²). researchgate.net
FTIR can be used to confirm the identity of amoxicillin in a sample by comparing its spectrum to that of a reference standard. biomedres.us The similarity in the absorption bands is a strong indicator of the compound's identity. biomedres.us This technique is also considered a green analytical method as it often requires no sample preparation or the use of organic solvents. biomedres.us
Table 2: Characteristic FTIR Absorption Bands for Amoxicillin
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| β-Lactam Carbonyl (C=O) Stretch | ~1772 | researchgate.net |
| Amide Carbonyl (C=O) Stretch | ~1686 | researchgate.net |
| Carboxylate (RCO⁻²) Asymmetric Stretch | ~1582 | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of amoxicillin (sodium). Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular structure.
In a study involving the chlorination of amoxicillin, ¹H-NMR and ¹³C-NMR spectra were recorded on a 400 MHz spectrometer. unina.it The data obtained helps in identifying the various protons and carbons within the amoxicillin structure and its transformation products. For instance, in one of the degradation products, ¹H-NMR chemical shifts were observed at δ 8.13, 7.46, 7.16, and 6.89 ppm, while ¹³C-NMR signals appeared at δ 128.64, 131.61, 115.74, 154.83, 160.62, 157.66, 141.4, 125.69, and 125.08 ppm. unina.it The formation of an inclusion complex of amoxicillin with β-cyclodextrin has also been confirmed using ¹H-NMR spectroscopy. researchgate.net
Table 1: Representative NMR Data for an Amoxicillin Degradation Product unina.it
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H | 8.13 (d, J = 8.0 Hz, 2H) |
| ¹H | 7.46 (d, J = 7.6 Hz, 1H) |
| ¹H | 7.16 (d, J = 7.6 Hz, 1H) |
| ¹H | 6.89 (d, J = 8.0 Hz, 2H) |
| ¹³C | 160.62 |
| ¹³C | 157.66 |
| ¹³C | 154.83 |
| ¹³C | 141.4 |
| ¹³C | 131.61 |
| ¹³C | 128.64 |
| ¹³C | 125.69 |
| ¹³C | 125.08 |
| ¹³C | 115.74 |
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a widely used technique for the quantitative determination of amoxicillin in pharmaceutical formulations due to its simplicity, cost-effectiveness, and reliability. dergipark.org.trutripoli.edu.ly The method is based on the principle that amoxicillin absorbs ultraviolet radiation at specific wavelengths.
The UV spectrum of amoxicillin sodium in a mixture of phosphate-buffered saline and acetonitrile shows an absorption peak at 230 nm. researchgate.net In 0.1N NaOH, two absorption maxima are observed at 247.0 nm and 289.8 nm. turkjps.orgbiomedres.us Another study reported a maximum absorbance at 228 nm. utripoli.edu.ly The linearity of this method has been demonstrated in various concentration ranges, for example, from 1.0 to 15.0 µg/mL with a high correlation coefficient (r² = 0.9994). utripoli.edu.ly The limits of detection (LOD) and quantification (LOQ) have been reported to be as low as 0.56 µg/mL and 1.72 µg/mL, respectively. utripoli.edu.ly
Indirect spectrophotometric methods have also been developed. One such method involves the reaction of amoxicillin with potassium permanganate (B83412), where the disappearance of the violet color of permanganate at 525 nm is monitored. core.ac.uk Another approach is the formation of an ion-pair complex between amoxicillin and bromocresol green, with a maximum absorbance at 630 nm. dergipark.org.tr
Table 2: UV-Visible Spectrophotometric Parameters for Amoxicillin Analysis
| Solvent/Reagent | λmax (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| 0.1N NaOH | 247.0, 289.8 | 3.4 - 48.0 | 1.0 | 3.4 | turkjps.org |
| Diluted Solution | 228 | 1.0 - 15.0 | 0.56 | 1.72 | utripoli.edu.ly |
| PBS:Acetonitrile (99:1) | 230 | - | - | - | researchgate.net |
| Potassium Permanganate | 525 | - | - | - | core.ac.uk |
| Bromocresol Green | 630 | - | - | - | dergipark.org.tr |
Atomic Absorption Spectrometry (AAS)
Atomic Absorption Spectrometry (AAS) offers a direct and sensitive method for the determination of amoxicillin sodium by quantifying its sodium content. journalspub.info This technique is advantageous as it is often time and cost-saving, avoiding complex sample preparation procedures. journalspub.info
In one study, amoxicillin sodium was determined by measuring the sodium content at a wavelength of 589 nm. journalspub.info The method demonstrated high sensitivity with a limit of detection (LOD) of 0.025 ppm of sodium (equivalent to 0.423 µg/mL of amoxicillin) and a limit of quantification (LOQ) of 0.076 ppm of sodium (equivalent to 1.282 µg/mL of amoxicillin). journalspub.info The linearity of the method was established in the range of 0.2-1 ppm of sodium, which corresponds to 3.37-16.84 µg/mL of amoxicillin. journalspub.info An indirect AAS method has also been developed based on the oxidation of amoxicillin with iron(III), where the resulting iron(II) is measured. This method showed a linear concentration range of 50–500 ng/ml. researchgate.net
Table 3: Atomic Absorption Spectrometry Parameters for Amoxicillin Sodium Analysis journalspub.info
| Parameter | Value (as Sodium) | Equivalent Value (as Amoxicillin) |
| Wavelength (λ) | 589 nm | - |
| Linearity Range | 0.2 - 1 ppm | 3.37 - 16.84 µg/mL |
| Limit of Detection (LOD) | 0.025 ppm | 0.423 µg/mL |
| Limit of Quantification (LOQ) | 0.076 ppm | 1.282 µg/mL |
Mass Spectrometry (MS)
Mass Spectrometry (MS) is a highly specific and sensitive technique used for the identification and structural elucidation of amoxicillin and its related substances, including impurities and degradation products. capes.gov.bracs.org It is often coupled with a separation technique like liquid chromatography (LC-MS).
Flow injection analysis-mass spectrometry (FIA-MS) with an ionspray interface can produce positive-ion mass spectra showing prominent peaks of protonated molecules with minimal fragmentation. capes.gov.br The protonated pseudomolecular ion for amoxicillin is observed at m/z 366. usp-pqm.org In negative ion mode, the deprotonated ion is seen at m/z 364. usp-pqm.org High-resolution mass spectrometry, such as time-of-flight (TOF), provides accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds. acs.org The exact mass of amoxicillin sodium is 387.08648614 Da. nih.gov The stability of a new amoxicillin sodium impurity, hypothesized to be the (5S,6R) amoxicillin piperazinedione diasteroisomer, was investigated using HPLC-MS. nih.gov
Table 4: Mass Spectrometry Data for Amoxicillin usp-pqm.org
| Ionization Mode | Ion Type | m/z |
| Positive | Protonated Pseudomolecular Ion [M+H]⁺ | 366 |
| Negative | Deprotonated Pseudomolecular Ion [M-H]⁻ | 364 |
Diffuse Reflectance Infrared Fourier Transform (DRIFTS) Spectroscopy
Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a non-destructive analytical method used for the quantitative analysis of amoxicillin in solid pharmaceutical formulations. scielo.brresearchgate.net This technique, often combined with chemometric methods like partial least squares (PLS) regression, allows for rapid and direct determination of the active ingredient without extensive sample preparation. scielo.brresearchgate.net
In a study determining amoxicillin content in powdered formulations, DRIFTS spectra were recorded and analyzed using PLS models. scielo.br The models were developed using spectral data from different regions, including 3666-3000 cm⁻¹, 3000-2650 cm⁻¹, 2100-1750 cm⁻¹, 1750-1530 cm⁻¹, and 1530-950 cm⁻¹. scielo.br The best PLS model, which utilized combined spectral regions and data corrections, showed a high coefficient of determination (R² = 0.9936), indicating excellent correlation between the predicted and reference values. researchgate.net This approach significantly reduces analysis time and cost. scielo.br
Electrophoretic Methods (e.g., Capillary Electrophoresis)
Capillary electrophoresis (CE) is a powerful separation technique for the analysis of amoxicillin, offering advantages such as high efficiency, speed, and minimal solvent consumption. scielo.brscielo.br It is particularly useful for the simultaneous determination of amoxicillin and other compounds, like clavulanic acid, in complex mixtures. scielo.brscielo.br
One CE method utilized a 25 mM sodium tetraborate (B1243019) buffer at pH 9.30 with an applied voltage of +25 kV, achieving the separation of amoxicillin and clavulanic acid in approximately 2 minutes with UV detection at 230 nm. scielo.brscielo.br Another method for the simultaneous determination of amoxicillin and bromhexine (B1221334) employed a 50 mM sodium phosphate and 50 mM citric acid buffer at pH 3.0, with separation completed in under 5 minutes. redalyc.org For the analysis of amoxicillin and its acid-degradation products, a buffer containing 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid (HEPES), acetonitrile, and β-cyclodextrin was used. researchgate.net A high-speed CE method with capacitively coupled contactless conductivity detection allowed for the simultaneous determination of amoxicillin, clavulanate, and potassium in less than 45 seconds. nih.gov This method reported a limit of detection of 25.0 µmol/L for amoxicillin. nih.gov
Table 5: Capillary Electrophoresis Methods for Amoxicillin Analysis
| Co-analyte(s) | Buffer System | pH | Detection | Separation Time | Reference |
| Clavulanic Acid | 25 mM Sodium Tetraborate | 9.30 | UV (230 nm) | ~2 min | scielo.brscielo.br |
| Bromhexine | 50 mM Sodium Phosphate + 50 mM Citric Acid | 3.0 | UV (214 nm) | < 5 min | redalyc.org |
| Clavulanate, Potassium | 10 mM TRIS/TAPS | 8.4 | C⁴D | < 45 s | nih.gov |
| Acid-degradation products | HEPES, Acetonitrile, β-cyclodextrin | 7.1 | - | - | researchgate.net |
Flow Injection Analysis (FIA) with Spectrophotometric Detection
Flow Injection Analysis (FIA) coupled with spectrophotometric detection provides a rapid, automated, and low-cost approach for the determination of amoxicillin in pharmaceutical preparations. ajol.infordd.edu.iq These methods are often based on color-forming reactions.
One FIA method involves a coupling reaction between amoxicillin and diazotized p-toluidine (B81030) in an alkaline medium, producing a yellow azo dye that is measured at 426 nm. ajol.info This method was linear in the concentration range of 5-200 µg/mL. ajol.info Another similar method uses diazotized p-nitroaniline, forming a reddish-orange dye with a maximum absorption at 478 nm, and is linear from 0.5-100 µg/mL. rdd.edu.iq A third method employs the reaction of diazotized dapsone (B1669823) with amoxicillin to form an orange dye measured at 440 nm, with a linear range of 1-150 µg/mL and a detection limit of 0.074 µg/mL. nih.govresearchgate.net A direct FIA method with UV detection at 228 nm has also been described, using a methanol-water carrier solvent at pH 9. scilit.com This method had a limit of detection of 3.3×10⁻⁷ M. scilit.com
Table 6: Flow Injection Analysis Methods for Amoxicillin Determination
| Reagent | λmax (nm) | Linearity Range (µg/mL) | Detection Limit | Reference |
| Diazotized p-toluidine | 426 | 5 - 200 (nFIA), 1 - 140 (rFIA) | 1.41 µg/mL (nFIA), 0.39 µg/mL (rFIA) | ajol.info |
| Diazotized p-nitroaniline | 478 | 0.5 - 100 | 0.104 µg/mL | rdd.edu.iq |
| Diazotized dapsone | 440 | 1 - 150 | 0.074 µg/mL | nih.govresearchgate.net |
| None (Direct UV) | 228 | - | 3.3×10⁻⁷ M | scilit.com |
Electrochemical Techniques for Detection and Quantification
Electrochemical methods have emerged as a significant and promising technology for the detection and quantification of amoxicillin. nih.govfrontiersin.org These techniques are noted for their inherent simplicity, diversity, high repeatability, and good sensitivity. nih.govfrontiersin.org Compared to traditional analytical methods like chromatography and spectrophotometry, electrochemical approaches are often more cost-effective, rapid, and environmentally friendly, frequently eliminating the need for extensive sample pre-treatment or extraction steps. frontiersin.orgrsc.organalchemres.orgsemanticscholar.org The electroactive nature of amoxicillin, which allows it to be oxidized at an electrode surface, forms the basis of its electrochemical determination. semanticscholar.orgresearchgate.net Various voltammetric techniques, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), are commonly employed for this purpose. rsc.orgcapes.gov.br
Research in this area largely focuses on the development of novel and modified working electrodes to enhance the sensitivity, selectivity, and stability of the detection method. semanticscholar.orgresearchgate.net The working electrode is a critical component, as the oxidation-reduction reaction of the analyte occurs on its surface. semanticscholar.org Consequently, significant scientific effort has been invested in modifying electrodes with advanced materials to improve the analytical signal. semanticscholar.org
Detailed Research Findings
A variety of electrode modifications have been investigated to improve the electrochemical response for amoxicillin. These modifications often involve the use of nanomaterials, polymers, and molecularly imprinted polymers (MIPs) to increase the electroactive surface area and facilitate electron transfer. semanticscholar.orgresearchgate.net
One successful approach involves the use of a carbon paste electrode (CPE) modified with a magnetic molecularly imprinted polymer (mag-MIP). nih.govfrontiersin.org In one study, a mag-MIP was synthesized using acrylamide (B121943) as the functional monomer and N,N′-methylenebisacrylamide as a cross-linker. nih.govfrontiersin.org The resulting mag-MIP/CPE sensor demonstrated selective recognition and quantification of amoxicillin using square wave voltammetry (SWV). nih.govfrontiersin.org This sensor exhibited a linear response over a concentration range of 2.5 to 57 μmol L⁻¹ with a limit of detection (LOD) of 0.75 μmol L⁻¹. nih.govfrontiersin.org The method proved effective for determining amoxicillin in skimmed milk and river water samples. nih.govfrontiersin.org Another study utilizing a magnetic CPE modified with a molecularly imprinted polymer reported a significantly lower LOD of 0.26 nM within a linear range of 0.0010 to 0.11 µM. analchemres.org
Glassy carbon electrodes (GCE) modified with nanomaterials have also shown excellent performance. A sensor developed using a GCE modified with reduced graphene oxide and Nafion was validated for determining amoxicillin in river water. nih.govresearchgate.net Using SWV, this method provided a linear range of 1.8 to 5.4 μmol L⁻¹ and achieved an LOD of 0.36 μmol L⁻¹. nih.govresearchgate.net The sensor was noted for its selectivity against potential interferents like humic acids and benzylpenicillin. nih.govresearchgate.net In another investigation, a GCE was modified with a poly(4-amino-3-hydroxynaphthalene-1-sulfonic acid) film for amoxicillin determination in pharmaceutical tablets. d-nb.info
Economical and disposable electrodes, such as the graphite (B72142) pencil electrode (GPE), have also been adapted for amoxicillin detection. researchgate.net Research showed that amoxicillin adsorbs onto the GPE surface and can be electrochemically oxidized. researchgate.net Using SWV, a linear relationship between the current signal and amoxicillin concentration was established from 1 µM to 60 µM, with an LOD of 0.224 μM. researchgate.net
The use of conducting polymers is another key strategy. A polyaniline film modified carbon paste electrode was developed for amoxicillin determination in micellar media. capes.gov.br This sensor, employing square-wave adsorptive stripping voltammetry (SWAdSV), achieved a very low LOD of 3.5 × 10⁻¹⁰ M. capes.gov.br Other research has explored CPEs modified with copper and poly(o-toluidine) electrosynthesized in the presence of sodium dodecyl sulfate (B86663), which showed a distinct electrocatalytic effect on amoxicillin oxidation. researchgate.net
The table below summarizes the performance of various electrochemical sensors developed for amoxicillin quantification.
| Electrochemical Method | Electrode System | Linear Range | Limit of Detection (LOD) | Sample Matrix | Reference |
|---|---|---|---|---|---|
| Square Wave Voltammetry (SWV) | Magnetic Molecularly Imprinted Polymer/Carbon Paste Electrode (mag-MIP/CPE) | 2.5 - 57 µmol L⁻¹ | 0.75 µmol L⁻¹ | Skimmed Milk, River Water | nih.govfrontiersin.org |
| Voltammetry | Magnetic Molecularly Imprinted Polymer/Carbon Paste Electrode (MMIP/CPE) | 0.0010 - 0.11 µM | 0.26 nM | Pharmaceuticals | analchemres.org |
| Square Wave Voltammetry (SWV) | Reduced Graphene Oxide & Nafion/Glassy Carbon Electrode (rGO/Nafion/GCE) | 1.8 - 5.4 µmol L⁻¹ | 0.36 µmol L⁻¹ | River Water | nih.govresearchgate.net |
| Square Wave Voltammetry (SWV) | Graphite Pencil Electrode (GPE) | 1 - 60 µM | 0.224 µM | Analytical Solution | researchgate.net |
| Square-Wave Adsorptive Stripping Voltammetry (SWAdSV) | Polyaniline Film/Carbon Paste Electrode (CPE) | Not Specified | 3.5 x 10⁻¹⁰ M | Pharmaceuticals, Biological Fluids | capes.gov.br |
| Differential Pulse Adsorptive Stripping Voltammetry (DPAdSV) | Polyaniline Film/Carbon Paste Electrode (CPE) | Not Specified | 7.3 x 10⁻¹⁰ M | Pharmaceuticals, Biological Fluids | capes.gov.br |
| Amperometry | Cu/Poly(o-Toluidine)(Sodium Dodecyl Sulfate)/CPE | 5 - 150 µM | 3 µM | Pharmaceuticals | researchgate.net |
| Square Wave Voltammetry (SWV) | Poly(4-amino-3-hydroxynaphthalene-1-sulfonic acid)/Glassy Carbon Electrode | Not Specified | Not Specified | Pharmaceutical Tablets | d-nb.info |
| Single-Sweep Polarography | Dropping Mercury Electrode (DME) (via azo coupling) | 0.05 - 20 µM & 20 - 100 µM | 0.72 µM | Tablets, Oral Suspension | sci-hub.se |
These findings collectively demonstrate the versatility and potential of electrochemical techniques in amoxicillin research. The ability to tailor electrode surfaces with specific modifiers allows for the development of highly sensitive and selective sensors suitable for complex matrices, positioning electroanalysis as a powerful tool for pharmaceutical and environmental monitoring of amoxicillin (sodium). researchgate.net
Impurity Profiling and Characterization in Amoxicillin Sodium
Identification and Structural Elucidation of Process-Related Impurities
The comprehensive analysis of impurities in amoxicillin (B794) (sodium) is a complex task that necessitates the use of advanced analytical techniques. conicet.gov.archemass.si High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is a cornerstone for separating and identifying these compounds. researchgate.netakjournals.comresearchgate.net Nuclear magnetic resonance (NMR) spectroscopy also plays a pivotal role in the definitive structural elucidation of isolated impurities. conicet.gov.ar
During the synthesis and storage of amoxicillin (sodium), particularly in solution, polymerization can occur, leading to the formation of dimers, trimers, and even tetramers. usp-pqm.org These high-molecular-weight impurities are a significant concern.
Amoxicillin Dimer: The amoxicillin dimer has been isolated and characterized from aged solutions of amoxicillin sodium. usp-pqm.org Its formation involves the intermolecular reaction between two amoxicillin molecules.
Amoxicillin Trimer: Similar to the dimer, the amoxicillin trimer is another polymeric impurity found in amoxicillin preparations. usp-pqm.orgaxios-research.comsynzeal.com Detailed characterization has been performed on trimers isolated from aged solutions. usp-pqm.org
Penicilloates: Chromatographic analysis has also revealed the presence of penicilloates corresponding to these oligomers, which are formed by the hydrolysis of the β-lactam ring. usp-pqm.org
Pharmacopoeias list several specific impurities that must be monitored in amoxicillin (sodium). These are often designated by letters.
Impurity D: Also known as amoxicillin penicilloic acid, Impurity D is a significant degradation product formed by the hydrolysis of the β-lactam ring of amoxicillin. synzeal.comveeprho.com Its formation can be catalyzed by both acidic and basic conditions. The chemical name for Amoxicillin EP Impurity D is (4S)-2-[[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]carboxymethyl]-5,5-dimethylthiazolidine-4-carboxylic acid. synzeal.com
Impurity H: This impurity is identified as (2R)-2-[(2,2-dimethylpropanoyl)amino]-2-(4-hydroxyphenyl) acetic acid. impactfactor.orgresearchgate.netsigmaaldrich.com It is a process-related impurity, and its synthesis has been described for use as a reference standard. impactfactor.orgresearchgate.net
Impurity K: Amoxicillin EP Impurity K is an open-ring dimer of amoxicillin, also referred to as amoxicillin open ring dimer. synzeal.com Its chemical name is (4S)-2-(1-((R)-2-amino-2-(4-hydroxyphenyl)acetamido)-2-(((1R)-2-((carboxy((4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl)methyl)amino)-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-2-oxoethyl)-5,5-dimethylthiazolidine-4-carboxylic acid. synzeal.com This impurity is found as a sodium salt in amoxicillin sodium. biosynth.com
Amoxicillin is susceptible to degradation under various conditions, leading to a range of impurities.
Hydrolysis Products: The primary degradation pathway for amoxicillin in aqueous solutions is the hydrolysis of the β-lactam ring, which results in the formation of amoxicilloic acids (such as Impurity D). usp-pqm.orgscielo.br
Diketopiperazines: Intramolecular cyclization of amoxicillin or its penicilloic acids can lead to the formation of piperazine-2,5-diones, also known as diketopiperazines. usp-pqm.orgresearchgate.net For instance, Amoxicillin Impurity C is (4S)-2-[5-(4-hydroxyphenyl)-3, 6-dioxopiperazin-2-yl]-5, 5- dimethyl thiazolidine-4-carboxylic acid. globalresearchonline.net
Pyrazines: Under certain conditions, degradation can lead to the formation of pyrazine (B50134) derivatives. usp-pqm.org For example, 3-(4-hydroxyphenyl) pyrazin-2-ol has been identified as Amoxicillin Impurity F. globalresearchonline.net
Oxidation Products: Amoxicillin can also undergo oxidation, leading to the formation of products like amoxicillin-S-oxide. researchgate.net
Specific Impurities (e.g., Impurity D, Impurity H, Impurity K)
Synthetic Pathways for Specific Amoxicillin (Sodium) Impurities
Understanding the synthetic pathways of impurities is crucial for controlling their formation during the manufacturing process. mdpi.com Researchers have developed synthetic routes for various amoxicillin impurities to obtain pure reference standards for analytical purposes.
Synthesis of Impurity H: The synthesis of Amoxicillin Impurity H, (2R)-2-[(2,2-dimethylpropanoyl)amino]-2-(4-hydroxyphenyl) acetic acid, has been reported. impactfactor.orgresearchgate.net
Synthesis of Impurity C and F: Detailed experimental procedures for the synthesis of Amoxicillin Impurity C (a diketopiperazine) and Impurity F (a pyrazine) have been described. globalresearchonline.net The synthesis of Impurity C involves adjusting the pH of an amoxicillin solution to alkaline conditions (around 9.5) to promote cyclization. globalresearchonline.netresearchgate.net The formation of Impurity F can be induced under acidic conditions. researchgate.net
Formation of Impurity D: Amoxicillin Impurity D is typically formed through the hydrolysis of the β-lactam ring under either acidic or alkaline conditions.
Formation of Impurity K: Impurity K is produced during the synthetic process, which can involve the reaction of amoxicillin sodium with glycine (B1666218) followed by hydrolysis. biosynth.com
Methodologies for Impurity Quantification and Control
The quantification and control of impurities are essential to ensure the quality, safety, and efficacy of amoxicillin (sodium). impactfactor.org Various analytical methodologies are employed for this purpose.
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the separation and quantification of amoxicillin and its related impurities. impactfactor.orgakjournals.comunesp.br Reversed-phase HPLC with UV detection is a common approach. akjournals.comusp-pqm.org Gradient elution methods are often necessary to achieve adequate separation of all impurities. akjournals.comusp-pqm.org The European Pharmacopoeia and the United States Pharmacopeia (USP) describe official HPLC methods for amoxicillin impurity testing. akjournals.com A patent has been granted for an HPLC method using tetrabutylammonium (B224687) hydroxide (B78521) in the mobile phase to improve the separation of various impurities. google.com
Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides a powerful tool for the identification and structural elucidation of unknown impurities. researchgate.netresearchgate.net It offers high sensitivity and specificity. chemass.si
Capillary Electrophoresis (CE): Capillary electrophoresis is another technique that has been utilized for the analysis of amoxicillin and its impurities. unesp.br
Control Strategies: Control of impurities is achieved through a combination of measures, including:
Process Optimization: Optimizing reaction conditions (e.g., temperature, pH, reaction time) to minimize the formation of process-related impurities. ontosight.ai
Raw Material Control: Ensuring the purity of starting materials and reagents. ontosight.ai
Purification Techniques: Employing effective purification methods, such as crystallization and washing, to remove impurities from the final product. rsc.org
Stability-Indicating Methods: Developing and validating analytical methods that can separate and quantify degradation products that may form during storage. akjournals.comscielo.br
Environmental Occurrence, Fate, and Transport of Amoxicillin Sodium
Pathways of Environmental Introduction
The primary routes for amoxicillin's entry into the environment are through wastewater treatment plant (WWTP) effluents and agricultural runoff. noaa.govnih.gov A significant portion of amoxicillin (B794) administered to humans and animals is excreted in its active form. researchgate.netmdpi.comsqu.edu.om These excreted residues enter municipal sewage systems and agricultural lands, eventually contaminating water bodies. noaa.govmdpi.com
Wastewater treatment plants are often not equipped to completely remove pharmaceuticals, leading to the discharge of amoxicillin and its metabolites into receiving waters. noaa.govexplorationpub.com Industrial effluents from pharmaceutical manufacturing facilities are another major point source, potentially releasing high concentrations of the antibiotic. nih.gov
In agricultural settings, the use of animal manure as fertilizer is a significant non-point source of amoxicillin contamination. mdpi.comdoi.org When it rains, antibiotic residues from manure-fertilized fields can be transported into nearby rivers and streams through runoff and soil erosion. mdpi.comwur.nl Aquaculture is also a contributor, with amoxicillin used to treat fish diseases, leading to its direct release into aquatic environments. mdpi.commdpi.com
Detection and Concentration Levels in Aquatic Systems
Advanced analytical techniques have enabled the detection of amoxicillin in various aquatic systems, including surface water and wastewater, at concentrations ranging from nanograms per liter (ng/L) to micrograms per liter (µg/L). nih.govmdpi.com
Table 1: Reported Concentrations of Amoxicillin in Wastewater
| Location | Influent Concentration (µg/L) | Effluent Concentration (µg/L) |
| Isfahan, Iran (WWTP A) | 509.64 (average) | 352.96 (average) |
| Isfahan, Iran (WWTP B) | 2134.82 (average) | 401.09 (average) |
| Gonbad Kavous, Iran (Hospitals) | 9.8 - 21.95 | 4.7 - 16.25 |
| Romania (WWTPs) | Up to 22,160 (median) | Up to 20,820 (median) |
| Delhi, India | 0.1726 (influent) | 0.0625 (effluent) |
| Data sourced from multiple studies. bioone.orgscielo.org.zanih.govresearchgate.net |
In surface waters, such as rivers and lakes, amoxicillin has been consistently detected. For instance, in the River Yamuna in India, amoxicillin concentrations as high as 3.033 ng/mL (or 3.033 µg/L) have been reported. mdpi.com Studies in various global regions have confirmed its presence, often with seasonal variations influenced by factors like rainfall and agricultural practices. mdpi.com Even drinking water sources have shown detectable levels of amoxicillin in some regions. researchgate.net
Environmental Persistence and Half-Life Considerations
The persistence of amoxicillin in the environment is a key factor in its potential impact. While it is generally considered to be readily degradable, its continuous introduction can lead to pseudo-persistent concentrations. researchgate.net The half-life of amoxicillin varies significantly depending on the environmental matrix and conditions.
In soil, amoxicillin has been found to have a relatively short half-life, ranging from 0.43 to 0.57 days in non-autoclaved soils. researchgate.netfrontiersin.org This suggests that it can be degraded relatively quickly under certain soil conditions. researchgate.net However, factors such as soil composition and microbial activity can influence this rate. frontiersin.org
In aquatic environments, the half-life of amoxicillin under simulated sunlight has been reported to be between 7.7 and 9.9 hours. frontierspartnerships.org Photolysis, or degradation by sunlight, is a significant process, particularly at a neutral pH. frontierspartnerships.orgconsensus.app The presence of substances like humic acids can also influence its dissipation. frontierspartnerships.org
Sorption and Transformation Processes in Environmental Matrices
Once in the environment, amoxicillin is subject to various processes that govern its fate and transport, including sorption to soil and sediment particles and transformation into other compounds. nih.govmdpi.com
Sorption: The tendency of amoxicillin to attach to soil and sediment particles, known as sorption, is influenced by several factors, including the physicochemical properties of the soil and the antibiotic itself. researchgate.nethep.com.cn Clay minerals, pH, and organic matter content in the soil are major factors that affect the sorption and retention of amoxicillin. researchgate.net Sorption can reduce the amount of amoxicillin available in the water phase, but it can also lead to its accumulation in soil and sediment, creating a long-term reservoir of the contaminant. researchgate.net
Transformation: Amoxicillin can be transformed in the environment through various abiotic and biotic pathways. mdpi.com Hydrolysis, the breakdown of the molecule by water, is a primary degradation pathway due to the instability of its β-lactam ring. researchgate.net Photodegradation, driven by sunlight, also plays a crucial role in its transformation in surface waters. mdpi.comconsensus.app Biodegradation by microorganisms is another important process that contributes to its breakdown in both soil and water. frontiersin.org
Transformation Products and Their Environmental Relevance
The transformation of amoxicillin in the environment leads to the formation of various degradation products, which may have their own environmental and toxicological significance. mdpi.comacs.org Some of these transformation products can be more persistent or even more hazardous than the parent compound. mdpi.com
Several key transformation products of amoxicillin have been identified in environmental samples:
Amoxicillin Penicilloic Acid: Formed through the hydrolysis of the β-lactam ring, this is a major degradation product. researchgate.netnih.gov
Amoxicillin Penilloic Acid: This product results from the further degradation of amoxicillin penicilloic acid. nih.govtandfonline.com
Amoxicillin Diketopiperazine: This cyclization product has been detected in wastewater effluents and groundwater. mdpi.comnih.gov
Amoxicillin-S-oxide: This oxidation product is formed, particularly under sunlight irradiation. publish.csiro.au
The presence of these transformation products in secondary effluents and even groundwater highlights their potential to persist and migrate in the environment. nih.gov There is growing concern that these products may contribute to the development of antibiotic resistance and pose risks to aquatic ecosystems. acs.org
Advanced Remediation and Degradation Technologies for Environmental Amoxicillin Sodium
Advanced Oxidation Processes (AOPs) for Removal and Mineralization
Advanced Oxidation Processes (AOPs) are a class of water treatment procedures that rely on the in-situ generation of highly reactive and non-selective chemical species, primarily hydroxyl radicals (•OH), to oxidize a broad range of organic pollutants. mdpi.com These processes have shown significant promise in degrading persistent organic pollutants like amoxicillin (B794). rsc.org
Ozonation and UV-Aided Ozonation
Ozonation involves the use of ozone (O3) as a powerful oxidant. The reaction rate between amoxicillin and molecular ozone is highly dependent on pH, increasing significantly as the pH becomes more alkaline. tandfonline.com For instance, the rate constant escalates from 4 x 10³ M⁻¹s⁻¹ at pH 2.5 to 6 x 10⁶ M⁻¹s⁻¹ at pH 7. tandfonline.com Studies have shown that ozonation can effectively degrade amoxicillin, with higher pH values leading to more successful degradation. mdpi.comresearchgate.net In one study, a semi-batch ozonation process proved effective after 60 minutes of treatment at high pH. mdpi.comresearchgate.net However, this process can produce intermediate degradation products that are resistant to further oxidation by ozone alone. mdpi.comresearchgate.net
Combining ozonation with ultraviolet (UV) radiation (UV-aided ozonation) can enhance the degradation process. mdpi.comresearchgate.net UV light facilitates the decomposition of ozone to form hydroxyl radicals, which are even more powerful oxidizing agents. iwaponline.com While effective degradation of amoxicillin has been achieved with UV/O3-based AOPs, the addition of a UV unit increases both capital and operational costs. mdpi.comresearchgate.net Economic analyses suggest that for the degradation of amoxicillin, ozonation at a high pH is a more cost-effective approach. mdpi.com
| Treatment | pH | Degradation Efficiency | Key Findings |
| Ozonation | High pH | Effective after 60 min | Cost-effective, but produces recalcitrant intermediates. mdpi.comresearchgate.net |
| UV-Aided Ozonation | High pH | Effective | Higher cost due to UV equipment. mdpi.comresearchgate.net |
| Ozonation | 12 | 56% COD removal | First-order COD removal rate constant of 0.0134 min⁻¹. mdpi.com |
| O₃/H₂O₂ Process | 10.5 | Improved biodegradability | Increased biodegradability from 0 to 0.45 in 1 hour. tandfonline.com |
| Ozone with Ultrasound | 10 | >99% removal | Synergistic effect leads to a rate constant 625 times higher than ultrasound alone. nih.gov |
Fenton and Photo-Fenton Processes
The Fenton process utilizes a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. A variation of this is the photo-Fenton process, which incorporates UV light to enhance radical production and regenerate Fe²⁺ from Fe³⁺.
In a study on a penicillin formulation wastewater, a photo-Fenton-like treatment under optimal conditions ([Fe³⁺]₀ = 1.5 mM, [H₂O₂]₀ = 25 mM, pH 3) resulted in 56% and 42% removal of initial Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC), respectively, after 30 minutes of irradiation. tandfonline.com The Fenton-like treatment without UV-A irradiation was found to be slightly less effective in COD removal. tandfonline.com
Photocatalytic Degradation (e.g., TiO₂-based systems, Na-doped Hydroxyapatite)
Photocatalytic degradation employs a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which, when irradiated with light of sufficient energy, generates electron-hole pairs. These charge carriers can then react with water and oxygen to produce reactive oxygen species (ROS), including hydroxyl radicals, that degrade pollutants.
TiO₂-based Systems:
TiO₂ nanoparticles are a widely studied photocatalyst for the degradation of amoxicillin due to their low cost, high stability, and efficiency. deswater.com The degradation efficiency is influenced by factors such as pH, catalyst dosage, and initial amoxicillin concentration. tandfonline.com Studies have shown that the degradation of amoxicillin using TiO₂ follows first-order kinetics. tandfonline.com For instance, under optimal conditions (pH 7, 600 mg/L nanoparticle concentration, 40 mg/L initial amoxicillin), a high removal efficiency was achieved in 75 minutes. tandfonline.com The efficiency of TiO₂ can be enhanced by doping it with other elements like nickel (Ni) or by immobilizing it on supports like sand. deswater.combibliotekanauki.pl Doping with nickel has been shown to increase the number of active sites on the catalyst surface, leading to higher production of hydroxyl and superoxide (B77818) radicals. deswater.com Immobilizing TiO₂ on sand has achieved a 93.12% degradation of amoxicillin under optimal conditions. bibliotekanauki.pl
Sodium-Doped Hydroxyapatite (B223615):
Sodium-doped hydroxyapatite (Na_HAp) has emerged as a promising photocatalyst for the degradation of amoxicillin under sunlight. citedrive.comrsc.org Doping hydroxyapatite with sodium has been shown to be an effective method for modifying its optical and chemical properties. rsc.org In one study, a 1% Na_HAp catalyst at a dose of 0.1 g achieved 60% degradation of amoxicillin at pH 7 after 120 minutes of sunlight irradiation. rsc.org
| Photocatalyst | Light Source | pH | Amoxicillin Concentration | Catalyst Dose | Degradation Efficiency | Time |
| TiO₂ | UV | 9 | - | - | 84.12% | 60 min |
| Fe-TiO₂@Fe₃O₄ | - | 7 | 40 mg/L | 600 mg | 99.9% | 75 min |
| TiO₂ immobilized on sand | Solar | 5 | 10 mg/L | 75 mg/L | 93.12% | 150 min |
| 1% Na_HAp | Sunlight | 7 | - | 0.1 g | 60% | 120 min |
| Mn-doped Cu₂O | Sunlight | 9 | 15 mg/L | 1 g/L | 92% | 180 min |
| Ni:TiO₂ | Sunlight | 3 | - | - | 84.9% | - |
Ultrasonic Processes and Sonocatalytic Oxidation
Ultrasonic degradation, or sonolysis, utilizes high-frequency sound waves to induce acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, leading to the formation of reactive radicals that can degrade organic compounds. jwent.net The effectiveness of sonolysis is influenced by factors such as ultrasonic frequency, power, temperature, and pH. jwent.netresearchgate.netnih.gov
The degradation of amoxicillin via sonolysis typically follows pseudo-first-order kinetics. researchgate.net Lower frequencies, such as 35 kHz, have been found to be more effective for amoxicillin degradation than higher frequencies. jwent.net The degradation rate can be enhanced by increasing the ultrasonic power and temperature. researchgate.netdoi.org An acidic pH generally favors the sonolytic degradation of amoxicillin. doi.org
Sonocatalytic oxidation combines ultrasound with a catalyst, such as titanium dioxide (TiO₂), to enhance the degradation process. The presence of the catalyst provides additional nucleation sites for cavitation and can also exhibit catalytic activity. The removal efficiency of amoxicillin increases with an increasing concentration of the TiO₂ catalyst. jwent.net For example, at a concentration of 1 g/L of a magnetic TiO₂ catalyst, 84.39% of amoxicillin was removed in 60 minutes. jwent.net Combining ultrasound with hydrogen peroxide has also been shown to significantly improve the degradation rate of amoxicillin. gnest.orggnest.org
| Process | Frequency | pH | Temperature | Power | Removal Efficiency | Time |
| Sonocatalysis (TiO₂ magnetic catalyst) | 35 kHz | 3 | 40 °C | - | 91.7% | 60 min |
| Sonolysis | 575 kHz | 10 | - | 14.6 W/L | >99% | - |
| Sonolysis | - | 3 | - | 1350 W | >95% | 15 min |
| Sonolysis with H₂O₂ | 2.4 MHz | - | - | - | ~70% | 90 min |
Peroxymonosulfate (B1194676) Oxidation
Peroxymonosulfate (PMS) is a powerful oxidant that can be activated to generate sulfate (B86663) radicals (SO₄•⁻), which are highly effective in degrading organic pollutants. researchgate.net Activation can be achieved through various methods, including heat, UV light, and transition metal catalysts. rsc.org Sulfate radical-based AOPs are often more effective than hydroxyl radical-based AOPs due to the higher stability and selectivity of sulfate radicals. researchgate.net
The degradation of amoxicillin using activated PMS has been shown to be highly efficient. For instance, in a system using a copper-based metal-organic framework to activate PMS, 100% degradation of a similar antibiotic was achieved in a strong alkaline environment (pH = 11.0). rsc.org In another study, the optimization of amoxicillin degradation using a persulfate/Fe²⁺ mixture showed that pH was the most influential factor, with a lower pH leading to a significant increase in the mineralization rate. researchgate.net A non-radical mechanism involving direct electron transfer has also been proposed for the PMS-induced oxidation of β-lactam antibiotics. acs.org
Enzymatic Bioremediation Approaches
Enzymatic bioremediation utilizes enzymes to transform or degrade pollutants. This approach offers a more specific and potentially environmentally friendly alternative to chemical oxidation methods. Oxidoreductase enzymes, such as laccases and peroxidases, are particularly relevant for degrading amoxicillin. brjac.com.brresearchgate.net
Laccases, often derived from fungi like Trametes versicolor, have demonstrated the ability to efficiently remove amoxicillin. mdpi.com In one study, laccase from T. versicolor achieved 96.6% removal of amoxicillin. mdpi.com The efficiency of laccase can be enhanced by using a mediator, a small molecule that facilitates the electron transfer between the enzyme and the target pollutant. For example, the use of syringaldehyde (B56468) (SYR) as a mediator increased the removal of most antibiotics to over 90%. researchgate.net
Peroxidases, such as manganese peroxidase, have also been shown to be effective in degrading amoxicillin. brjac.com.br One study reported 100% inactivation of amoxicillin by a manganese peroxidase extracted from white rot fungi. brjac.com.br In another, a 51% degradation of amoxicillin was achieved in 9 hours using enzymatic action in the presence of H₂O₂. brjac.com.br
| Enzyme | Source | Mediator | Degradation Efficiency | Time |
| Laccase | Trametes versicolor | None | 96.6% | - |
| Laccase | Bacillus subtilis | None | 100% | 2 hours |
| Laccase | Trametes versicolor | Syringaldehyde (SYR) | >90% | 24 hours |
| Manganese Peroxidase | White rot fungi | None | 100% | - |
| Peroxidase | Turnip | H₂O₂ | 51% | 9 hours |
Adsorption-based Removal Strategies
The remediation of water contaminated with amoxicillin (sodium) is a critical environmental concern. Adsorption has emerged as a highly effective and widely studied method for the removal of amoxicillin from aqueous environments due to its operational simplicity, cost-effectiveness, and high efficiency. e3s-conferences.orguobaghdad.edu.iq This technique involves the accumulation of amoxicillin molecules onto the surface of a solid adsorbent material. A diverse array of materials has been investigated for this purpose, ranging from commercially available activated carbons to modified natural and synthetic materials. rsc.orgsci-hub.se
The effectiveness of an adsorbent is largely determined by its physical and chemical properties, such as specific surface area, pore volume, and the presence of functional groups on its surface. Researchers have explored various classes of adsorbents, including:
Activated Carbons (AC): Derived from various sources like guava seeds, banana peels, and palm kernel, ACs are widely used due to their high porosity and large surface area. sci-hub.senih.govjeeng.net For instance, activated carbon prepared from banana peel carbonized at 700°C (PBC700) demonstrated an adsorption capacity of 35 mg/g and achieved an 85.2% removal efficiency for amoxicillin. jeeng.net
Clays and Minerals: Natural materials like bentonite (B74815) and other clay minerals have been recognized for their adsorption capabilities. uobaghdad.edu.iqnih.gov Bentonite, for example, has a reported maximum monolayer adsorption capacity of 82.259 mg/g for amoxicillin. nih.gov
Metal-Organic Frameworks (MOFs): These are crystalline materials with exceptionally high surface areas. A magnetic Sn-MOF was found to be an effective adsorbent, as was MIL-53(Al), which exhibited an outstanding adsorption capacity of 758.5 mg/g. rsc.orgacs.org
Graphene-based Materials: Graphene oxide and its magnetic composites have been employed for amoxicillin adsorption, often showing enhanced performance due to their unique surface chemistry and large surface area. e3s-conferences.orgsci-hub.se
Biosorbents and Composites: A variety of low-cost biosorbents from agricultural waste and advanced bionanocomposites have been developed. A magnetic bionanocomposite based on carboxymethyl tragacanth gum-grafted-polyaniline reported a remarkable maximum adsorption capacity of 909.09 mg/g. mdpi.com Similarly, a magnetic activated carbon from palm kernel (MA-PK) showed a maximum sorption capacity of 719.07 mg/g based on the Hill isotherm model. nih.gov
The adsorption process is influenced by several operational parameters. The pH of the solution is a critical factor, as it affects the surface charge of the adsorbent and the ionization state of the amoxicillin molecule. e3s-conferences.orgsci-hub.se Generally, amoxicillin adsorption is favored at a pH between 3 and 6, where it exists in a zwitterionic form. e3s-conferences.org Adsorbent dosage and contact time also play significant roles; increasing the adsorbent dose typically enhances removal efficiency up to a certain point, beyond which aggregation can occur. nih.gov
To describe the equilibrium between the amoxicillin adsorbed onto the material and that remaining in solution, various isotherm models are employed. The Langmuir and Freundlich models are the most common. e3s-conferences.orgimpactfactor.org The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model describes multilayer adsorption on a heterogeneous surface. nih.govnih.gov Many studies have found that the Langmuir model provides a good fit for amoxicillin adsorption data, suggesting a monolayer coverage process. e3s-conferences.orgacs.org
Table 1: Adsorption Capacities of Various Materials for Amoxicillin
Kinetic Modeling of Degradation Processes
Understanding the reaction speed and pathways is essential for optimizing the removal of amoxicillin (sodium) from water. Kinetic modeling of degradation processes provides critical insights into the reaction mechanisms and helps determine the rate-controlling steps. e3s-conferences.org Advanced Oxidation Processes (AOPs) are a prominent class of technologies used for the degradation of persistent organic pollutants like amoxicillin. mdpi.com These processes rely on the generation of highly reactive species, primarily hydroxyl radicals (•OH), to break down the complex amoxicillin molecule. mdpi.comtandfonline.com
The degradation kinetics of amoxicillin have been widely studied using models such as the pseudo-first-order and pseudo-second-order models. researchgate.netresearchgate.net
Pseudo-First-Order Model: This model assumes that the rate of reaction is dependent on the concentration of one of the reactants, typically the pollutant. It is often applied to describe the initial stages of a reaction. Studies on the sonophotocatalytic and photocatalytic degradation of amoxicillin have shown good agreement with pseudo-first-order kinetics. researchgate.netacs.org
Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemical sorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. mdpi.com It has been found to accurately describe the degradation of amoxicillin in several AOPs, including the Fe2+/H2O2/AC system and the electro-Fenton process. researchgate.netmdpi.com In the case of the Fe2+/H2O2/AC system, the pseudo-second-order model yielded a high correlation coefficient (R² = 0.99), indicating that chemical sorption governs the rate-controlling step. mdpi.com
Different AOPs exhibit distinct kinetic behaviors. For example, the rate of amoxicillin degradation by ozonation is strongly dependent on pH. The second-order rate constant for the reaction between amoxicillin and molecular ozone increases dramatically from 4 × 10³ M⁻¹·s⁻¹ at pH 2.5 to 6 × 10⁶ M⁻¹·s⁻¹ at pH 7. tandfonline.com The reaction with hydroxyl radicals is even faster, with a calculated second-order rate constant of 3.93 × 10⁹ M⁻¹·s⁻¹ at pH 5.5. tandfonline.com
Other AOPs studied for amoxicillin degradation include:
Photo-Fenton Process: This method has demonstrated high efficiency, achieving 65% mineralization of an initial amoxicillin concentration within 30 minutes. researchgate.net
Sonocatalysis: The use of ultrasound, often in combination with catalysts like titanium dioxide nanoparticles, can enhance degradation. The maximum removal of amoxicillin (91.7%) was achieved under acidic pH conditions using this method. jwent.net
UV/Ozone Processes: The combination of UV irradiation and ozone can effectively degrade amoxicillin, with hydrolysis, direct ozonation, and radical reactions being the main degradation mechanisms at high pH. mdpi.com
Kinetic modeling is crucial for comparing the efficiency of these different technologies and for scaling them up for practical applications in wastewater treatment. researchgate.netmdpi.com
Table 2: Kinetic Models for Amoxicillin Degradation by Various Technologies
Chemical Interactions of Amoxicillin Sodium in Non Biological Systems
Complexation Studies
Amoxicillin (B794) (sodium) readily forms complexes with various metal ions and with iodine, a phenomenon that has been explored for both analytical purposes and to understand its chemical behavior.
Metal Ion Complexation:
Research has demonstrated that amoxicillin can form complexes with a variety of transition metal ions, including Cu(II), Zn(II), Fe(III), Mg(II), and Mn(II). researchgate.netbiomedgrid.comresearchgate.netkurdishstudies.net These complexation reactions are often studied using spectrophotometric and electrochemical methods. researchgate.netbiomedgrid.com The formation of these metal-antibiotic complexes can lead to changes in the electrochemical behavior of amoxicillin, potentially delaying its oxidation process. researchgate.netresearchgate.net
Job's method of continuous variation has been employed to determine the stoichiometry of these complexes, with studies suggesting a 1:1 metal-to-ligand ratio for complexes with Cu(II), Zn(II), and Fe(III). researchgate.netresearchgate.net The binding constants for these complexes have been calculated, indicating the stability of their formation. researchgate.netresearchgate.net Infrared (IR) spectroscopy studies have shown that coordination to the metal ions occurs through various functional groups on the amoxicillin molecule, including the amino, imino, carboxylate, β-lactamic, and carbonyl groups. researchgate.netresearchgate.net
Interactive Table: Metal Ion Complexation with Amoxicillin
| Metal Ion | Stoichiometry (Metal:Amoxicillin) | Binding Constant (K) (L mol⁻¹) | Analytical Method |
|---|---|---|---|
| Zn(II) | 1:1 | 4.46 × 10⁴ | UV-Vis, IR, Electrochemical |
| Cu(II) | 1:1 | 7.17 × 10² | UV-Vis, IR, Electrochemical |
| Fe(III) | 1:1 | 7.65 × 10² | UV-Vis, IR, Electrochemical |
| Mg(II) | 1:1 | Not specified | UV-Vis Spectrophotometry |
| Mn(II) | 1:1 | Not specified | UV-Vis Spectrophotometry |
Iodine Complexation:
Amoxicillin (sodium) interacts with iodine in acetonitrile (B52724) to form charge-transfer complexes. researchgate.net Spectroscopic studies have identified the formation of two distinct complexes: an initial complex (AmoI⁺·I⁻) when iodine concentration is low, and a subsequent complex (AmoI⁺·I₃⁻). researchgate.net This complex formation is the basis for spectrophotometric methods used to determine the concentration of amoxicillin. researchgate.netresearchgate.net The reaction between amoxicillin and an iodate-iodide mixture in an acidic solution liberates iodine, which can then be quantified titrimetrically or spectrophotometrically. scielo.brscielo.br
Interactions with Excipients and Formulation Components in Chemical Stability Studies
The stability of amoxicillin (sodium) in pharmaceutical formulations is significantly influenced by its interactions with excipients. These interactions are a critical consideration in the development of stable dosage forms.
Studies have shown that the degradation of amoxicillin can be accelerated in the presence of certain excipients, particularly those that are hygroscopic or alter the micro-environmental pH. For instance, amoxicillin's stability is compromised in the presence of dextrose, dextran, and sorbitol. usp-pqm.org The degradation is often faster at higher amoxicillin concentrations. usp-pqm.org
Compatibility studies are essential during preformulation to identify suitable excipients. researchgate.net Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy are used to assess potential interactions between amoxicillin and various excipients like mannitol, microcrystalline cellulose (B213188) (MCC), sodium starch glycolate, croscarmellose sodium, and crospovidone. researchgate.netresearchgate.net Research has indicated that amoxicillin trihydrate is compatible with these commonly used excipients. researchgate.net However, the moisture sorption to excipients like MCC can lead to the degradation of the β-lactam ring in amoxicillin. researchgate.net To minimize adverse effects on stability, it is recommended that formulations contain as few excipients as possible. ghsupplychain.org
Some excipients can enhance the stability of amoxicillin. Studies have shown that cyclodextrins (β-cyclodextrin and 2-hydroxypropyl-β-cyclodextrin) and magnesium salts of glutamic and aspartic acids can improve the stability of amoxicillin, particularly in acidic environments. actamedicamarisiensis.ro
Impact of pH and Ionic Strength on Chemical Behavior
The chemical behavior and stability of amoxicillin (sodium) in aqueous solutions are highly dependent on both pH and ionic strength.
Impact of pH:
The solubility and stability of amoxicillin are functions of pH. mathewsopenaccess.comdechra.dk Amoxicillin exhibits maximum stability in the pH range of 5.8 to 6.5. usp-pqm.org The degradation rate of amoxicillin increases significantly at pH values below 5 and above 8. mathewsopenaccess.comdechra.dk In acidic solutions, the ionized forms of amoxicillin have weaker intermolecular interactions, leading to faster decomposition. mathewsopenaccess.com For example, the exothermic heat capacity peak maximum, which is associated with chemical degradation, shifts to lower temperatures as the pH decreases from 7.0 to 2.0. mathewsopenaccess.com Conversely, at a pH higher than 8, the stability also rapidly decreases. dechra.dk Lowering the pH of amoxicillin solutions, for instance from around 8.7 to 6.5, can markedly improve its shelf-life. nih.govresearchgate.net
Interactive Table: Effect of pH on Amoxicillin Degradation Temperature
| pH | Exothermic Peak Maximum (°C) |
|---|---|
| 7.0 | 105.2 |
| 6.0 | Not specified |
| 5.0 | Not specified |
| 2.0 | 84.7 |
Impact of Ionic Strength:
The ionic strength of a solution also plays a crucial role in the stability of amoxicillin. mathewsopenaccess.commathewsopenaccess.com An increase in ionic strength can lead to a decrease in the thermal stability of amoxicillin. mathewsopenaccess.com Calorimetric studies have shown that as the ionic strength of a sodium phosphate (B84403) buffer increases, the temperature of the exothermic peak associated with amoxicillin degradation decreases. mathewsopenaccess.commathewsopenaccess.com This indicates that higher ionic strength can promote chemical degradation. mathewsopenaccess.com It is suggested that at high ionic strength, there is less free water available for drug transport within a gel or swollen layer of a formulation, which can affect drug release. mdpi.com The effect of ionic strength on the action of aminoglycoside antibiotics has also been noted, where increased ionic strength can offer protection to bacteria. nih.gov
Interactive Table: Effect of Ionic Strength on Amoxicillin Degradation Temperature
| Ionic Strength of Na-P Buffer (mM) | Exothermic Peak Temperature (°C) |
|---|---|
| 20 | 125 |
| 200 | Not specified |
| 400 | 95 |
Q & A
Q. How should researchers address conflicting literature on amoxycillin sodium’s stability in parenteral solutions?
- Methodological Answer : Conduct systematic reviews using PRISMA guidelines, emphasizing studies with validated HPLC methods and controlled storage conditions. Replicate conflicting experiments under standardized conditions (e.g., 25°C/60% RH) and perform equivalence testing. Report discrepancies in terms of excipient interactions (e.g., divalent cations in buffers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
